Neocarrabiose
Description
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Structure
3D Structure
Properties
Molecular Formula |
C12H20O10 |
|---|---|
Molecular Weight |
324.28 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-4-[[(1R,3R,4R,5S,8S)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol |
InChI |
InChI=1S/C12H20O10/c13-1-3-5(14)10(7(16)11(18)20-3)22-12-8(17)9-6(15)4(21-12)2-19-9/h3-18H,1-2H2/t3-,4-,5+,6+,7-,8-,9+,10+,11-,12-/m1/s1 |
InChI Key |
JWMBOBQNPBCYER-TWZFJHAESA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@H](O1)[C@H]([C@H](O2)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O)CO)O)O)O |
Canonical SMILES |
C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3O)O)CO)O)O)O |
Synonyms |
3-O-(3,6-anhydro-alpha-D-galactopyranosyl)-beta-D-galactopyranose neocarrabiose |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Neocarrabiose Genesis, Structural Characterization, and Biocatalytic Production
Executive Summary
Neocarrabiose is a bioactive disaccharide belonging to the neocarrabiose series of oligosaccharides. Unlike its polymeric precursor,
Structural Identity and Biochemistry
To understand neocarrabiose, one must distinguish it from the repeating unit of the parent polymer.
The "Neo" Distinction
Standard carrageenan nomenclature defines the repeating disaccharide Carrabiose based on the
This cleavage leaves the internal
| Feature | Carrabiose (Repeating Unit) | Neocarrabiose (Enzymatic Product) |
| Internal Linkage | ||
| Non-Reducing End | D-Galactose-4-sulfate (G4S) | 3,6-Anhydro-D-galactose (DA) |
| Reducing End | 3,6-Anhydro-D-galactose (DA) | D-Galactose-4-sulfate (G4S) |
| Chemical Notation | G4S- | DA- |
| Primary Origin | Theoretical repeat unit of polymer | Product of |
Chemical Structure
Systematic Name: 4-O-(3,6-anhydro-
Phyletic Origin and Natural Reservoirs
Neocarrabiose does not exist as a free metabolite in high concentrations within algae. It is "locked" within the cell wall matrix of Rhodophyta (red algae). Accessing it requires the selection of specific carrageenophytes rich in the
Primary Biological Sources
The industrial and research-grade production of neocarrabiose relies on species that produce high-purity
-
Kappaphycus alvarezii (formerly Eucheuma cottonii): The definitive source. This tropical red alga contains predominantly
-carrageenan. It is the primary substrate for neocarrabiose production due to its high growth rate and polymer purity. -
Chondrus crispus (Irish Moss): A cold-water species containing a hybrid of
- and -carrageenans. Less ideal for pure neocarrabiose isolation due to the need for fractionation. -
Betaphycus gelatinum: A niche source of high-quality
-carrageenan.
The Ecological "Release" Mechanism
In nature, neocarrabiose is transiently produced when carrageenolytic marine bacteria (e.g., Zobellia galactanivorans, Pseudoalteromonas carrageenovora) degrade algal cell walls. These bacteria secrete
Biocatalytic Genesis: The Mechanism
The production of neocarrabiose is a study in enzyme specificity. Chemical hydrolysis (acid) is non-specific and often degrades the acid-labile 3,6-anhydro bridge. Therefore, enzymatic hydrolysis is the mandatory standard for intact neocarrabiose recovery.
The Enzyme: -Carrageenase (GH16)
These endo-hydrolases belong to the Glycoside Hydrolase Family 16 (GH16). They operate via a retaining mechanism , meaning the stereochemistry of the anomeric carbon is retained after hydrolysis (double displacement).[1]
Mechanism of Action
-
Recognition: The enzyme's tunnel-shaped active site binds the negatively charged sulfate groups of the carrageenan backbone.
-
Cleavage: It specifically targets the
glycosidic linkage between the G4S and DA residues.[2] -
Product Release: The polymer is chopped into oligosaccharides of the neocarrabiose series (Neo-2, Neo-4, Neo-6). Exhaustive hydrolysis yields the disaccharide Neocarrabiose (Neo-2) .
Figure 1: Enzymatic pathway for the conversion of polymeric
Experimental Protocol: Isolation and Purification
This protocol describes the production of neocarrabiose from Kappaphycus alvarezii extract using recombinant
Reagents Required:
- -Carrageenan powder (Commercial or extracted from K. alvarezii).[4]
-
Recombinant
-carrageenase (Activity > 50 U/mg). -
Tris-HCl buffer (pH 7.5).[5]
-
Ethanol (Absolute).
Step-by-Step Methodology
-
Substrate Solubilization:
-
Dissolve 5 g of
-carrageenan in 500 mL of 50 mM Tris-HCl buffer (pH 7.5). -
Heat to 60°C with stirring until fully dissolved (clear viscous solution).
-
-
Enzymatic Depolymerization:
-
Cool solution to 40°C (optimal temperature for most marine GH16 enzymes).
-
Add
-carrageenase (Ratio: 1 U enzyme per 10 mg substrate). -
Incubate for 24–48 hours at 40°C with gentle agitation.
-
Monitoring: Viscosity will drop rapidly within the first hour.
-
-
Enzyme Quenching:
-
Heat the mixture to 95°C for 15 minutes to denature the enzyme.
-
Centrifuge at 10,000
g for 20 minutes to remove insoluble debris/protein precipitates.
-
-
Fractionation (Ultrafiltration):
-
Pass the supernatant through a 3 kDa MWCO (Molecular Weight Cut-Off) membrane.
-
Retentate: Contains undigested polymer and larger oligomers (Neo-4, Neo-6).
-
Permeate: Contains the target Neocarrabiose (Neo-2) and salts.
-
-
Purification (Size Exclusion Chromatography):
-
Load permeate onto a Bio-Gel P-2 or Sephadex G-10 column.
-
Elute with distilled water.
-
Collect fractions and analyze via Thin Layer Chromatography (TLC) or HPLC-RI.
-
-
Final Recovery:
-
Pool fractions containing the disaccharide.
-
Lyophilize (freeze-dry) to obtain Neocarrabiose as a white, hygroscopic powder.
-
Figure 2: Process flow for the isolation of Neocarrabiose from algal biomass.
Therapeutic Potential and Applications[6][7][8][9][10][11][12]
Neocarrabiose is not merely a degradation product; it is a "signaling motif" with documented bioactivity.
Antiviral Activity
Research indicates that low molecular weight carrageenan oligosaccharides, including neocarrabiose, exhibit antiviral properties, particularly against the Influenza A virus .
-
Mechanism: It interferes with the viral attachment phase and inhibits the replication cycle, likely by blocking the interaction between viral hemagglutinin and host cell receptors.
-
Efficacy: Studies show dose-dependent inhibition of viral replication in MDCK cells.[6]
Immunomodulation
Neocarrabiose acts as a ligand for specific pattern recognition receptors (PRRs) on immune cells.
-
Macrophage Activation: It stimulates the release of cytokines (TNF-
, IL-6) via the NF- B signaling pathway, boosting innate immunity.
Comparative Bioactivity Data
| Compound | Source | Target Activity | Mechanism |
| Neocarrabiose | Enz.[7] Hydrolysis | Antiviral (Influenza A) | Viral entry inhibition |
| Neocarratetraose | Enz. Hydrolysis | Antioxidant | Superoxide scavenging |
| High MW Carrageenan | Raw Extraction | Gelling/Thickening | Helix formation |
References
-
Bacterial carrageenases: an overview of production and biotechnological applications. Source: National Institutes of Health (NIH) [Link]
-
Enzymatic Process for the Carrageenolytic Bioconversion of Sulf
-Neocarrabiose. Source: National Institutes of Health (NIH) / PubMed [Link] -
Carrageenan From Kappaphycus alvarezii: Metabolism, Structure, Production, and Application. Source: Frontiers in Plant Science / NIH PMC [Link]
-
Antiviral activity of lambda-carrageenan against influenza viruses. Source: ResearchGate / Springer Nature [Link][3]
-
Structure of kappa, iota and lambda carrageenans. Source: ResearchGate [Link]
Sources
- 1. Bacterial carrageenases: an overview of production and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic Verification and Comparative Analysis of Carrageenan Metabolism Pathways in Marine Bacterium Flavobacterium algicola - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antiviral activity of chlorogenic acid against influenza A (H1N1/H3N2) virus and its inhibition of neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic Process for the Carrageenolytic Bioconversion of Sulfated Polygalactans into β-Neocarrabiose and 3,6-Anhydro-d-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
Neocarrabiose molecular weight and formula
Neocarrabiose & -Neocarrabiose Sulfate: Structural Chemistry, Analysis, and Bioproduction
Executive Summary
Neocarrabiose is the disaccharide repeating unit of carrageenans characterized by an
In drug development and marine biotechnology, the primary molecule of interest is
Chemical Identity & Physicochemical Properties[1][2][3]
The following data differentiates the unsulfated core structure from the bioactive sulfated derivative produced via enzymatic hydrolysis.
Molecular Specifications
| Property | Neocarrabiose (Unsulfated) | ||
| CAS Registry | 6215-96-9 | N/A (Oligomer mixture often cited) | N/A |
| Molecular Formula | |||
| Molecular Weight | 324.28 g/mol | 404.34 g/mol | 426.32 g/mol |
| Monoisotopic Mass | 324.1056 Da | 404.0625 Da | 426.0444 Da |
| IUPAC Name | 3,6-anhydro- | 3,6-anhydro- | Sodium 3,6-anhydro- |
| Solubility | Water (High), DMSO | Water (High), DMSO | Water (Very High) |
| pKa | ~12 (Sugar -OH) | ~1.9 (Sulfate group) | N/A |
Structural Topology
The defining feature of the "Neo" series is the 3,6-anhydro-D-galactose (DA) residue at the non-reducing end , while the D-galactose-4-sulfate (G4S) residue resides at the reducing end . This orientation results from the specific cleavage mechanism of
Figure 1: Structural topology of
Bioproduction Workflow
The generation of high-purity
Protocol: Enzymatic Depolymerization
Reagents:
-
Substrate: Commercial
-Carrageenan (refined, KCl-precipitated). -
Enzyme: Recombinant
-Carrageenase (e.g., from Pseudoalteromonas carrageenovora or Zobellia galactanivorans). -
Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl.
Step-by-Step Methodology:
-
Solubilization: Dissolve
-carrageenan (1% w/v) in buffer at 60°C. Cool to 40°C (enzyme optimum). -
Hydrolysis: Add
-carrageenase (5 U/g substrate). Incubate at 40°C for 24–48 hours. -
Inactivation: Heat shock at 90°C for 10 minutes to denature the enzyme.
-
Fractionation:
-
Ultrafiltration (3 kDa cutoff): Remove undigested polymer.
-
Size Exclusion Chromatography (SEC): Use Bio-Gel P-2 or Superdex 30 columns eluted with 0.1M
. -
Note: The digest typically yields a mixture of Neocarrabiose (DP2) , Neocarrahexaose (DP4) , and Neocarraoctaose (DP6) . DP2 is often a minor product compared to DP4 unless specific exolytic enzymes are used or reaction times are extended.
-
-
Purification: Desalt fractions using nanofiltration or dialysis (100-500 Da cutoff) and lyophilize.
Figure 2: Bioproduction workflow for isolating
Analytical Characterization
Validating the structure of Neocarrabiose requires distinguishing it from its isomers (e.g.,
Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for linkage verification. The anomeric protons provide distinct signatures.
Table 2: Key
| Residue | Position | Diagnostic Note | ||
| 3,6-Anhydro-Gal (DA) | H-1 (Anomeric) | 5.09 - 5.11 | 94.5 | Characteristic doublet, confirms |
| H-3 | 4.52 | 78.8 | Shifted due to glycosidic bond. | |
| Galactose-4-Sulfate (G4S) | H-1 (Anomeric) | 4.60 - 4.65 | 104.5 | |
| H-4 | 4.70 - 4.85 | 76.0 - 78.0 | Downfield shift confirms 4-sulfation . |
Note: Chemical shifts may vary slightly (
Mass Spectrometry (MS)
Method: ESI-MS (Negative Mode) or MALDI-TOF (using DHB matrix).
-
Target Ion:
or . -
Observed m/z:
-
Free Acid Form (
): 403.06 m/z . -
Sodium Adduct (
): 425.04 m/z .
-
-
Fragmentation Pattern (MS/MS):
-
m/z 97:
(Diagnostic for sulfate group). -
m/z 80:
(Loss of sulfate). -
Glycosidic Cleavage: B/Y ions corresponding to the loss of the anhydrogalactose unit.
-
References
-
Enzymatic Production & Characterization
- Title: Enzymatic Process for the Carrageenolytic Bioconversion of Sulfated Polygalactans into -Neocarrabiose and 3,6-Anhydro-D-galactose.
- Source: ACS Sustainable Chemistry & Engineering (2022).
-
URL:[Link]
-
NMR Spectroscopy Standards
-
Structural Analysis
-
PubChem Compound Database
- Title: Neocarrabiose (Compound Summary).
- Source: N
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry analysis of oligosaccharides and oligosaccharide alditols obtained by hydrolysis of agaroses and carrageenans, two important types of red seaweed polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bacterial carrageenases: an overview of production and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. scispace.com [scispace.com]
Neocarrabiose: A Technical Guide to its Discovery, Enzymatic Synthesis, and Biological Significance
This guide provides a comprehensive technical overview of neocarrabiose, the fundamental disaccharide repeating unit of κ-carrageenan. It is intended for researchers, scientists, and drug development professionals interested in the chemistry, enzymatic production, and biological activities of this marine-derived oligosaccharide. This document delves into the historical context of its discovery, detailed protocols for its synthesis and purification, and an exploration of its potential therapeutic applications, with a focus on its antioxidant and anti-inflammatory properties.
Introduction: The Structural Cornerstone of κ-Carrageenan
Neocarrabiose is a disaccharide that forms the backbone of κ-carrageenan, a major polysaccharide extracted from red seaweeds.[1][2] Structurally, it consists of alternating units of 3-linked β-D-galactose-4-sulfate and 4-linked 3,6-anhydro-α-D-galactose.[1] The discovery and characterization of neocarrabiose were pivotal in understanding the structure-function relationship of carrageenans, a family of sulfated galactans with widespread applications in the food and pharmaceutical industries.[3][4] This guide will provide an in-depth exploration of this significant molecule.
Historical Perspective: Unraveling the Structure of Carrageenan
The journey to understanding neocarrabiose is intrinsically linked to the history of carrageenan research. While carrageenan has been used for centuries in traditional food preparations, its chemical structure remained a puzzle for a significant period.[4] Early studies in the mid-20th century focused on the bulk properties of carrageenan extracts. It was through systematic chemical degradation and methylation analysis that the repeating disaccharide nature of carrageenans was first proposed.
The definitive structural elucidation of κ-carrageenan, and by extension the discovery of neocarrabiose as its repeating unit, was a culmination of efforts involving chemical hydrolysis, enzymatic digestion, and the application of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.[5] These studies revealed the precise glycosidic linkages and the identity of the constituent monosaccharides, D-galactose-4-sulfate and 3,6-anhydro-D-galactose, that constitute neocarrabiose.[1]
Enzymatic Production of Neocarrabiose: A Controlled and Specific Approach
The chemical hydrolysis of carrageenan often leads to a heterogeneous mixture of oligosaccharides and can cause undesirable side reactions. In contrast, enzymatic methods offer a highly specific and controlled approach to produce well-defined oligosaccharides like neocarrabiose.[2][6] The core of this process lies in the use of a specific glycoside hydrolase, κ-carrageenase.
The Enzymatic Cascade: From Polymer to Disaccharide
The enzymatic conversion of κ-carrageenan into neocarrabiose is a multi-step process that can be broadly categorized into three key stages: depolymerization, desulfation, and monomerization.[2][6]
-
Depolymerization: The process begins with the endo-acting κ-carrageenase, which cleaves the β-1,4-glycosidic bonds within the κ-carrageenan polymer chain. This initial depolymerization yields a mixture of neocarrabiose oligosaccharides of varying lengths.[2][6]
-
Desulfation: Depending on the desired final product and the specific enzymatic activities present, a sulfatase can be employed to remove the sulfate group from the galactose unit.
-
Monomerization: Further enzymatic action by specific glycoside hydrolases can break down the oligosaccharides into the disaccharide unit, neocarrabiose.[2][6]
Caption: Enzymatic production of neocarrabiose workflow.
Detailed Experimental Protocol: Enzymatic Hydrolysis of κ-Carrageenan
This protocol outlines a typical laboratory-scale procedure for the enzymatic production of neocarrabiose from κ-carrageenan.
Materials:
-
κ-Carrageenan (high purity)
-
κ-Carrageenanse (e.g., from Pseudoalteromonas carrageenovora)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Sodium azide (optional, as a preservative)
-
Centrifuge and appropriate tubes
-
Water bath or incubator
Procedure:
-
Substrate Preparation: Prepare a 1% (w/v) solution of κ-carrageenan in Tris-HCl buffer. Heat the solution to 60°C with constant stirring to ensure complete dissolution. Cool the solution to the optimal temperature for the κ-carrageenase (typically around 40°C).
-
Enzymatic Reaction: Add the κ-carrageenase to the substrate solution. The optimal enzyme concentration should be determined empirically, but a starting point of 10 U/g of carrageenan is recommended.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40°C) with gentle agitation for a predetermined time (e.g., 24 hours). The reaction time can be optimized to achieve the desired degree of hydrolysis.
-
Enzyme Inactivation: Terminate the reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.
-
Clarification: Centrifuge the reaction mixture at 10,000 x g for 20 minutes to remove any insoluble material.
-
Product Recovery: The supernatant, containing the neocarrabiose oligosaccharides, can be lyophilized or used directly for purification.
Purification and Characterization of Neocarrabiose
Following enzymatic hydrolysis, a mixture of oligosaccharides of varying lengths is typically obtained. To isolate pure neocarrabiose, chromatographic techniques are employed.
Purification by Medium Pressure Liquid Chromatography (MPLC)
MPLC is an effective technique for the preparative separation of oligosaccharides.[7]
Instrumentation and Columns:
-
MPLC system with a refractive index (RI) detector
-
Size-exclusion chromatography (SEC) column (e.g., Bio-Gel P-2)
Protocol:
-
Sample Preparation: Dissolve the lyophilized hydrolysate in the MPLC mobile phase (e.g., deionized water).
-
Chromatographic Separation: Inject the sample onto the SEC column. Elute with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions based on the RI detector signal. Fractions corresponding to the disaccharide peak are pooled.
-
Purity Analysis: The purity of the collected fractions should be assessed by analytical high-performance liquid chromatography (HPLC) or mass spectrometry.
Caption: MPLC purification workflow for neocarrabiose.
Structural Characterization by NMR and Mass Spectrometry
The definitive identification and structural confirmation of neocarrabiose are achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: These techniques provide detailed information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts and coupling constants are characteristic of the specific glycosidic linkages and monosaccharide residues of neocarrabiose.[8][9][10][11]
-
2D NMR Techniques (COSY, HSQC): These experiments establish the connectivity between protons and carbons, allowing for the complete assignment of the NMR spectra and unambiguous confirmation of the neocarrabiose structure.
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): This soft ionization technique allows for the accurate determination of the molecular weight of neocarrabiose.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis provides information about the sequence of monosaccharide units and the positions of sulfate groups (if present).
Table 1: Characteristic NMR Chemical Shifts for Neocarrabiose
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| G-1 | ~4.5 | ~102.5 |
| G-2 | ~3.5 | ~70.8 |
| G-3 | ~3.8 | ~80.5 |
| G-4 | ~4.1 | ~78.0 |
| G-5 | ~3.7 | ~75.0 |
| G-6 | ~3.8 | ~61.5 |
| A-1 | ~5.2 | ~92.0 |
| A-2 | ~4.0 | ~70.0 |
| A-3 | ~4.6 | ~77.5 |
| A-4 | ~4.2 | ~79.0 |
| A-5 | ~4.3 | ~69.0 |
| A-6 | ~3.9 | ~68.0 |
| Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. G refers to the galactose-4-sulfate unit and A refers to the 3,6-anhydro-galactose unit. |
Biological Activities and Potential Applications
While much of the research has focused on the biological activities of heterogeneous mixtures of carrageenan oligosaccharides, emerging evidence suggests that purified neocarrabiose possesses significant therapeutic potential, particularly in the areas of antioxidant and anti-inflammatory activity.
Antioxidant Properties
Neocarrabiose has demonstrated the ability to scavenge free radicals, which are implicated in a wide range of diseases. In vitro antioxidant assays are used to quantify this activity.
Table 2: In Vitro Antioxidant Activity of Neocarrabiose
| Assay | Mechanism | Typical IC₅₀ Value |
| DPPH Radical Scavenging | Hydrogen atom transfer | Varies with concentration |
| ABTS Radical Scavenging | Electron transfer | Varies with concentration |
| IC₅₀ values represent the concentration required to scavenge 50% of the radicals and are dependent on the specific assay conditions.[12][13][14][15][16] |
Anti-inflammatory Effects
Chronic inflammation is a hallmark of many diseases. Neocarrabiose has been shown to modulate inflammatory responses in cellular models.
Mechanism of Action:
Studies using lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7, have begun to elucidate the anti-inflammatory mechanisms of neocarrabiose.[17][18][19][20][21] It is believed to exert its effects by inhibiting the production of pro-inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This inhibition is often associated with the downregulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[17]
Caption: Proposed anti-inflammatory mechanism of neocarrabiose.
Future Directions and Conclusion
Neocarrabiose stands as a molecule of significant interest for researchers in various fields. The development of efficient and scalable enzymatic production methods is crucial for making this compound more accessible for in-depth biological studies. Future research should focus on elucidating the precise molecular targets of neocarrabiose and its potential synergistic effects with other therapeutic agents. The continued exploration of its bioactivities, particularly in in vivo models, will be essential to translate the promising in vitro findings into tangible applications in functional foods, nutraceuticals, and pharmaceuticals. This technical guide provides a solid foundation for researchers to build upon in their exploration of this fascinating marine-derived disaccharide.
References
-
Carrageenan From Kappaphycus alvarezii (Rhodophyta, Solieriaceae): Metabolism, Structure, Production, and Application. (n.d.). Frontiers in Marine Science. Retrieved from [Link]
-
Carrageenan: structure, properties and applications with special emphasis on food science. (n.d.). RSC Publishing. Retrieved from [Link]
-
Structural studies on kappa-carrageenan derived oligosaccharides. (n.d.). ResearchGate. Retrieved from [Link]
- Falshaw, R., Bixler, H. J., & Johndro, K. (2001). Structure and Performance of Commercial Kappa-2 Carrageenan Extracts. Food Hydrocolloids, 15(4-6), 441-452.
-
Preparation and Characterization of κ-Carrageenan Modified with Maleic Anhydride and Its Application in Films. (n.d.). MDPI. Retrieved from [Link]
- Method for preparing k-carrageenan by use of biological enzyme method. (n.d.). Google Patents.
-
Enzymatic Process for the Carrageenolytic Bioconversion of Sulfated Polygalactans into β-Neocarrabiose and 3,6-Anhydro- d -galactose. (n.d.). ResearchGate. Retrieved from [Link]
- Pathiraja, D., Choi, I.-G., & Lee, S. (2022). Enzymatic Process for the Carrageenolytic Bioconversion of Sulfated Polygalactans into β-Neocarrabiose and 3,6-Anhydro-d-galactose. Journal of Agricultural and Food Chemistry, 70(1), 325-334.
-
Structure analysis. (n.d.). Marinalg International. Retrieved from [Link]
-
Antioxidant activity using DPPH and ABTS tests and different concentrations of PCP and PCPH. (n.d.). ResearchGate. Retrieved from [Link]
- Hong, R., et al. (2017).
- Knutsen, S. H., & Grasdalen, H. (1992). The use of neocarrabiose oligosaccharides with different length and sulphate substitution as model compounds for 1H-NMR spectroscopy.
-
Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. (n.d.). MDPI. Retrieved from [Link]
- Jouanneau, D., et al. (2010). Complete assignment of 1H and 13C NMR spectra of standard neo-ι-carrabiose oligosaccharides.
- Guo, J., et al. (2018). Purification and Characterisation of κ-Carrageenan Oligosaccharides Prepared by κ-Carrageenase from Thalassospira sp. Fjfst-332.
-
Complete assignment of 1H and 13C NMR spectra of standard neo-iota-carrabiose oligosaccharides. (n.d.). Semantic Scholar. Retrieved from [Link]
-
To see the anti-inflammatory effect of a certain reagent on LPS-stimulated RAW 264.7 cells, is treating the cells prior to LPS stimulation necessary? (n.d.). ResearchGate. Retrieved from [Link]
- Polak-Śliwińska, M., & Krawczyk, M. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 27(21), 7241.
-
Optimization of Fermentation Conditions for Carrageenase Production by Cellulophaga Species: A Comparative Study. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
- Groleau, D., & Yaphe, W. (1977). Enzymatic hydrolysis of agar: purification and characterization of neoagarobiose hydrolase and p-nitrophenyl alpha-galactoside hydrolase. Canadian Journal of Microbiology, 23(6), 672-679.
-
Anti-inflammatory activities of Levilactobacillus brevis KU15147 in RAW 264.7 cells stimulated with lipopolysaccharide on attenuating NF-κB, AP-1, and MAPK signaling pathways. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (n.d.). E3S Web of Conferences. Retrieved from [Link]
- Ståhle, J., et al. (2022). Complete 1H and 13C NMR chemical shift assignments of mono- to tetrasaccharides as basis for NMR chemical shift predictions of oligo- and polysaccharides using the computer program CASPER.
-
Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. (n.d.). MDPI. Retrieved from [Link]
-
1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
Antioxidant Activity of DPPH and ABTS Methods, from Jackfruit Leaf Extract and Fraction (Artocarpus heterophyllus. (n.d.). Formosa Journal of Applied Sciences (FJAS). Retrieved from [Link]
Sources
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- 4. US20100272866A1 - Kappa-2 Carrageenan Composition and Products Made Therefrom - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic Process for the Carrageenolytic Bioconversion of Sulfated Polygalactans into β-Neocarrabiose and 3,6-Anhydro-d-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The use of neocarrabiose oligosaccharides with different length and sulphate substitution as model compounds for 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 11. Complete 1H and 13C NMR chemical shift assignments of mono-to tetrasaccharides as basis for NMR chemical shift predictions of oligo- and polysaccharides using the computer program CASPER [diva-portal.org]
- 12. researchgate.net [researchgate.net]
- 13. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages [mdpi.com]
Technical Whitepaper: Physicochemical Characterization and Therapeutic Potential of Neocarrabiose
Topic: Physicochemical Properties of Neocarrabiose Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Neocarrabiose is a bioactive disaccharide derived from the enzymatic depolymerization of
In recent years, Neocarrabiose has emerged as a high-value target in marine biotechnology due to its superior solubility compared to parent carrageenans and its distinct biological profile, including antiviral, antioxidant, and immunomodulatory activities. Furthermore, the desulfated variant (
This guide provides a rigorous physicochemical analysis of Neocarrabiose, detailing its structural identification, enzymatic production protocols, and stability profiles necessary for pharmaceutical application.
Chemical Identity & Structural Architecture
Nomenclature and Distinction
The term "Neocarrabiose" is often used interchangeably to describe both the sulfated enzymatic product and its desulfated derivative. For high-precision applications, the distinction is critical:
-
Neocarrabiose-4-sulfate (Native Enzymatic Product): The direct product of
-carrageenan hydrolysis. It retains the C4-sulfate group on the reducing galactose unit. - -Neocarrabiose (Desulfated): The neutral disaccharide (C12H20O10) obtained after specific sulfatase treatment.
Structural Specifications
| Property | Neocarrabiose-4-sulfate (Salt Form) | |
| IUPAC Name | 3,6-anhydro- | 3,6-anhydro- |
| Molecular Formula | C | C |
| Molecular Weight | ~403.34 Da (Anion) / ~426.3 Da (Na | 324.28 Da |
| CAS Registry | N/A (Specific isomer often referenced by CID 54758597) | 6215-96-9 |
| Solubility | High (>50 mg/mL in H | High |
| pKa | ~2.0 (Sulfate group) | ~12 (Hydroxyls only) |
Structural Topology (DOT Visualization)
The following diagram illustrates the enzymatic cleavage site that generates Neocarrabiose, distinguishing it from the acid-hydrolysis product (Carrabiose).
Figure 1: Enzymatic generation of Neocarrabiose.
Physicochemical Characterization
NMR Spectroscopy Signature
Nuclear Magnetic Resonance (NMR) is the gold standard for validating the "Neo" configuration (DA-G4S). The key differentiator is the anomeric proton shift of the 3,6-anhydro-galactose residue.
| Nucleus | Residue | Position | Chemical Shift ( | Multiplicity | Coupling ( |
| DA (Non-reducing) | H-1 | 5.10 – 5.30 | Singlet (Broad) | < 3 Hz | |
| G4S (Reducing) | H-1 | 4.60 – 4.70 | Doublet | ~7–8 Hz ( | |
| DA | H-1 (Hydrated) | 5.05 | Singlet | - | |
| DA | C-1 | ~94.0 | - | - | |
| G4S | C-1 | ~104.5 | - | - |
Note: Shifts may vary slightly based on temperature (typically 25°C or 65°C) and counter-ion (Na
Thermal and pH Stability
-
Acid Sensitivity: The 3,6-anhydro linkage is acid-labile. Prolonged exposure to pH < 4.0 results in the opening of the anhydro ring and degradation of the glycosidic bond.
-
Protocol Insight: All purification steps must be maintained at pH 7.0–8.0.
-
-
Thermal Stability: Stable up to 60°C in neutral solution. Lyophilized powder is stable at room temperature for >1 year if protected from moisture.
Production & Purification Protocol
This protocol details the enzymatic production of Neocarrabiose-4-sulfate from
Workflow Diagram
Figure 2: Step-by-step enzymatic bioconversion workflow.
Detailed Methodology
-
Substrate Solubilization: Dissolve 10 g of commercial
-carrageenan in 1 L of distilled water at 80°C. Cool to 40°C. -
Hydrolysis: Add recombinant
-carrageenase (e.g., from Pseudoalteromonas carrageenovora or Zobellia galactanivorans). Incubate at 40°C, pH 7.5 for 24 hours.-
Control Point: Monitor viscosity reduction. A 90% drop in viscosity typically indicates depolymerization.
-
-
Fractionation:
-
Pass the hydrolysate through a 3 kDa Ultrafiltration (UF) membrane. The permeate contains the Neocarrabiose series (DP2, DP4, DP6).
-
Isolation of DP2 (Neocarrabiose): Load the permeate onto a Bio-Gel P-2 column (2.5 x 100 cm) eluted with 0.1 M NH
HCO . Monitor fractions via refractive index (RI) detection.
-
-
Desulfation (Optional for
-Neocarrabiose): Treat the purified fraction with a specific sulfatase (e.g., Q15 sulfatase) to yield the non-sulfated form.
Biological & Pharmaceutical Potential[2][6][7]
Neocarrabiose exhibits distinct bioactivities driven by its sulfation pattern and molecular weight.
Antiviral Mechanism
Neocarrabiose-4-sulfate acts as a mimetic of cell-surface heparan sulfate.
-
Target: Enveloped viruses (HSV-1, Influenza A).
-
Mechanism: It competitively binds to the viral attachment proteins (e.g., Hemagglutinin), preventing the virus from docking with host cell receptors.
-
Efficacy: Studies indicate an IC
in the low micromolar range, superior to high-molecular-weight carrageenan due to better tissue penetration.
Antioxidant Activity
The sulfate group at C4 acts as an electron donor, scavenging superoxide anions and hydroxyl radicals.
-
Assay Validation: DPPH radical scavenging assays show dose-dependent activity, though lower than ascorbic acid.
Rare Sugar Precursor
-Neocarrabiose is the primary substrate for the enzymatic production of 3,6-anhydro-D-galactose (D-AHG) . D-AHG is a potent inhibitor of skin hyperpigmentation and has anti-cariogenic properties.References
-
Jouanneau, D., et al. (2010). "New insights into the structure of hybrid
-/ -carrageenan and its alkaline conversion." Carbohydrate Research. Link -
Knutsen, S. H., & Grasdalen, H. (1992).
H-NMR spectroscopy." Carbohydrate Research. Link -
Sun, F., et al. (2022).
-Neocarrabiose and 3,6-Anhydro-D-galactose." Journal of Agricultural and Food Chemistry. Link -
PubChem Database. "Neocarrabiose (CID 138756768) and Neocarrabiose Sulfate (CID 54758597)." National Library of Medicine. Link
-
Yuan, H., et al. (2006). "Immunomodulation and antitumor activity of kappa-carrageenan oligosaccharides." Cancer Letters. Link
Methodological & Application
Enzymatic Synthesis of Neocarrabiose from Kappa-Carrageenan: An Application Note and Detailed Protocol
Introduction: The Promise of Neocarrabiose
Carrageenans, a family of sulfated linear polysaccharides extracted from red seaweeds, are widely utilized in the food and pharmaceutical industries for their gelling, thickening, and stabilizing properties.[1][2][3] Beyond these traditional applications, the oligosaccharide derivatives of carrageenans are emerging as potent bioactive molecules with significant potential in drug development and functional foods.[4][5][6] Neocarrabiose, a disaccharide derived from kappa-carrageenan (κ-carrageenan), is of particular interest due to its potential therapeutic applications, including antioxidant, anti-inflammatory, antiviral, and antitumor activities.[4][5]
The traditional method for carrageenan degradation relies on harsh chemical hydrolysis, a process often associated with the generation of toxic byproducts and a lack of specificity.[4][7] In contrast, enzymatic synthesis offers a green and highly specific alternative, yielding well-defined oligosaccharides with a desired degree of polymerization.[4][8][9] This application note provides a comprehensive guide for the enzymatic synthesis of neocarrabiose from κ-carrageenan, designed for researchers, scientists, and drug development professionals. We will delve into the underlying enzymatic cascade, provide a detailed, field-proven protocol, and discuss the critical parameters for successful and reproducible synthesis.
The Enzymatic Cascade: A Multi-step Bioconversion
The enzymatic conversion of κ-carrageenan into neocarrabiose is a sophisticated process that mimics the natural carrageenan catabolic pathways found in marine bacteria.[4] This biotransformation is typically a two-step process involving:
-
Depolymerization: The initial step involves the cleavage of the long polysaccharide chains of κ-carrageenan into smaller oligosaccharides. This is achieved using a specific glycoside hydrolase known as κ-carrageenase . This enzyme specifically targets and cleaves the β-1,4-glycosidic bonds within the κ-carrageenan backbone, yielding a mixture of sulfated neocarrabiose oligosaccharides of varying lengths.[2][10]
-
Desulfation: The sulfated neocarrabiose oligosaccharides produced in the first step are then treated with a sulfatase . This enzyme specifically removes the sulfate groups from the galactose units of the oligosaccharides, resulting in the production of non-sulfated β-neocarrabiose (β-NC2).[4][8]
This enzymatic approach ensures a high degree of control over the final product, avoiding the non-specific degradation and chemical modifications associated with acid hydrolysis.[4]
Figure 1. Enzymatic conversion of κ-carrageenan to β-neocarrabiose.
Materials and Methods
Materials
-
Kappa-carrageenan (food or pharmaceutical grade)
-
Recombinant κ-carrageenase (e.g., from Zobellia galactanivorans)[10]
-
Recombinant sulfatase (specific for carrageenan oligosaccharides)
-
Sodium acetate buffer (50 mM, pH 7.0)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Ethanol (95% and 70%)
-
Deionized water
-
Dialysis tubing (1 kDa MWCO)
-
Centrifuge and centrifuge tubes
-
Incubator or water bath
-
Lyophilizer (freeze-dryer)
-
Analytical equipment for characterization (e.g., HPLC, TLC, Mass Spectrometry, NMR)
Experimental Protocols
Part 1: Purification of Kappa-Carrageenan (Optional but Recommended)
Commercial κ-carrageenan may contain impurities that can interfere with enzymatic reactions. A simple purification step can significantly improve the efficiency of the synthesis.
-
Dissolve κ-carrageenan powder in deionized water (1% w/v) by heating to 70-80°C with continuous stirring until fully dissolved.[11]
-
Cool the solution to room temperature to form a gel.
-
Cut the gel into small pieces and wash extensively with deionized water to remove soluble impurities.
-
Re-dissolve the washed gel in deionized water at 70-80°C.
-
Precipitate the κ-carrageenan by adding three volumes of 95% ethanol with gentle stirring.[12]
-
Collect the precipitated κ-carrageenan by centrifugation (e.g., 5000 x g for 15 minutes).
-
Wash the pellet with 70% ethanol and then with 95% ethanol.
-
Dry the purified κ-carrageenan in a vacuum oven or by lyophilization.
Part 2: Enzymatic Depolymerization of Kappa-Carrageenan
This step breaks down the long polysaccharide chains into smaller, sulfated oligosaccharides.
-
Prepare a 1% (w/v) solution of purified κ-carrageenan in 50 mM sodium acetate buffer (pH 7.0). Heat to 70-80°C to dissolve, then cool to the optimal temperature for the κ-carrageenase (typically 40-50°C).
-
Add κ-carrageenase to the substrate solution. The optimal enzyme concentration should be determined empirically, but a starting point of 10-50 U/g of carrageenan is recommended.
-
Incubate the reaction mixture at the optimal temperature with gentle agitation for a predetermined time (e.g., 2-24 hours). The reaction time will influence the size distribution of the resulting oligosaccharides.
-
Terminate the enzymatic reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.
-
Centrifuge the solution to remove any insoluble material. The supernatant contains the sulfated neocarrabiose oligosaccharides.
Part 3: Enzymatic Desulfation of Oligosaccharides
This step removes the sulfate groups to yield neocarrabiose.
-
Adjust the pH of the supernatant from the previous step to the optimal pH for the sulfatase (typically around pH 7.5) using a suitable buffer (e.g., Tris-HCl).
-
Add the sulfatase to the reaction mixture. The optimal enzyme concentration will depend on the specific activity of the enzyme and should be determined experimentally.
-
Incubate the mixture at the optimal temperature for the sulfatase (e.g., 30-40°C) for 12-48 hours with gentle agitation.
-
Terminate the reaction by heat inactivation (100°C for 10 minutes).
Part 4: Purification and Isolation of Neocarrabiose
-
Concentrate the reaction mixture using a rotary evaporator or by lyophilization.
-
To remove salts and any remaining enzyme, perform dialysis against deionized water using a 1 kDa molecular weight cutoff (MWCO) dialysis membrane.
-
The dialyzed solution can be further purified using size-exclusion chromatography (SEC) or other chromatographic techniques to isolate the neocarrabiose disaccharide.[13]
-
Lyophilize the purified fraction to obtain neocarrabiose as a white powder.
Figure 2. Step-by-step experimental workflow for neocarrabiose synthesis.
Results and Characterization
The successful synthesis of neocarrabiose should be confirmed through various analytical techniques.
| Parameter | Expected Outcome | Analytical Method |
| Yield | An optimized enzymatic process can yield approximately 0.52 g of β-neocarrabiose from 1 g of κ-carrageenan.[1][4] | Gravimetric analysis after lyophilization. |
| Purity | High purity (>95%) is achievable with proper chromatographic purification. | High-Performance Liquid Chromatography (HPLC). |
| Structural Confirmation | The molecular weight and structure should correspond to that of neocarrabiose. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy.[13] |
| Absence of Sulfate Groups | Confirmation of complete desulfation. | Fourier-Transform Infrared (FTIR) spectroscopy or elemental analysis.[12] |
Troubleshooting and Expert Insights
-
Low Yield:
-
Cause: Incomplete enzymatic digestion.
-
Solution: Optimize enzyme concentration, incubation time, temperature, and pH for both enzymatic steps. Ensure the substrate is fully dissolved before adding the enzyme.
-
-
Incomplete Desulfation:
-
Cause: Insufficient sulfatase activity or incubation time.
-
Solution: Increase the concentration of sulfatase or prolong the incubation period. Ensure the pH and temperature are optimal for the sulfatase.
-
-
Broad Product Distribution:
-
Cause: Non-optimal depolymerization conditions.
-
Solution: Adjust the κ-carrageenase concentration and reaction time. A shorter reaction time will generally yield larger oligosaccharides, while a longer time will favor the production of smaller fragments.
-
-
Enzyme Inhibition:
-
Cause: Presence of inhibitors in the commercial κ-carrageenan.
-
Solution: Perform the optional purification step to remove potential inhibitors.
-
Conclusion and Future Perspectives
The enzymatic synthesis of neocarrabiose from κ-carrageenan represents a significant advancement over traditional chemical methods, offering a sustainable and specific route to this high-value bioactive compound. The protocols outlined in this application note provide a robust framework for researchers to produce neocarrabiose for further investigation into its therapeutic potential. As research into carrageenolytic enzymes continues to expand, we can anticipate the development of even more efficient and specific biocatalysts, further unlocking the potential of marine polysaccharides in drug discovery and development.[14][15]
References
-
Enzymatic Process for the Carrageenolytic Bioconversion of Sulfated Polygalactans into β-Neocarrabiose and 3,6-Anhydro- d -galactose. ResearchGate. [Link]
-
Enzymatic preparation of κ-carrageenan oligosaccharides and their anti-angiogenic activity. PubMed. [Link]
-
Enzymatic Process for the Carrageenolytic Bioconversion of Sulfated Polygalactans into β‑Neocarrabiose and 3,6-Anhydro‑D‑galactose. American Chemical Society. [Link]
-
Enzymatic Process for the Carrageenolytic Bioconversion of Sulfated Polygalactans into β-Neocarrabiose and 3,6-Anhydro-d-galactose. ACS Publications. [Link]
-
Enzymatic Verification and Comparative Analysis of Carrageenan Metabolism Pathways in Marine Bacterium Flavobacterium algicola. PMC - PubMed Central. [Link]
-
Enzymatic Preparation of Carrageenan Oligosaccharides and Evaluation of the Effects on Growth Performance, Serum Biochemical Parameters and Non-Specific Immunity of Crucian carp. MDPI. [Link]
-
Bacterial carrageenases: an overview of production and biotechnological applications. NIH. [Link]
-
(PDF) Purification on Kappa Carrageenan by Re-Precipitation Technique. ResearchGate. [Link]
-
Identification and Characterization of a New Thermophilic κ-Carrageenan Sulfatase. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]
-
Enzymatic Process for the Carrageenolytic Bioconversion of Sulfated Polygalactans into β-Neocarrabiose and 3,6-Anhydro-d-galactose. PubMed. [Link]
-
Characterization of a λ-Carrageenase Mutant with the Generation of Long-Chain λ-Neocarrageenan Oligosaccharides. PMC - PubMed Central. [Link]
-
(PDF) Sequential Enzymatic and Mild-Acid Hydrolysis of By-Product of Carrageenan Process from Kappaphycus alvarezii. ResearchGate. [Link]
-
Purification and Characterisation of κ-Carrageenan Oligosaccharides Prepared by κ-Carrageenase from Thalassospira sp. Fjfst-332. PubMed. [Link]
-
Carrageenan: Drug Delivery Systems and Other Biomedical Applications. PubMed Central. [Link]
-
(PDF) Acid hydrolysis of kappa-carrageenan as a way of gaining new substances for freezing process modification and protection from excessive recrystallisation of ice. ResearchGate. [Link]
-
(PDF) Characterization of a λ-Carrageenase Mutant with the Generation of Long-Chain λ-Neocarrageenan Oligosaccharides. ResearchGate. [Link]
-
Expanding the application range of the κ‑carrageenase OUC-FaKC16A when preparing oligosaccharides from κ-carrageenan and furcellaran. PMC - PubMed Central. [Link]
-
Purification and Characterisation of κ-Carrageenan Oligosaccharides Prepared by κ-Carrageenase from Thalassospira sp. Fjfst-332. ResearchGate. [Link]
- US5801240A - Method for extracting semi-refined carrageenan
-
How to Use Kappa Carrageenan to Perfect Food Textures. AIElectro. [Link]
-
Structure of k-and m-carrabiose occurring in hybrid k-/m-carrageenan.... ResearchGate. [Link]
-
(PDF) Carrageenan and its Enzymatic Extraction. ResearchGate. [Link]
-
Carrageenan: Drug Delivery Systems and Other Biomedical Applications. ResearchGate. [Link]
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- 2. Bacterial carrageenases: an overview of production and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enzymatic Process for the Carrageenolytic Bioconversion of Sulfated Polygalactans into β-Neocarrabiose and 3,6-Anhydro-d-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of a λ-Carrageenase Mutant with the Generation of Long-Chain λ-Neocarrageenan Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Expanding the application range of the κ‑carrageenase OUC-FaKC16A when preparing oligosaccharides from κ-carrageenan and furcellaran - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. ginobiotech.com [ginobiotech.com]
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High-performance liquid chromatography (HPLC) for Neocarrabiose analysis
An Application Note for the Quantification of Neocarrabiose using High-Performance Liquid Chromatography
Abstract
This comprehensive guide details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the analysis of neocarrabiose, a disaccharide of significant interest in carbohydrate research and the development of carrageenan-derived products. We will explore the foundational principles of Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of polar analytes like neocarrabiose. A comparative analysis of two common detection methods, Refractive Index (RI) and Pulsed Amperometric Detection (PAD), will be provided to guide the user in selecting the most appropriate technique based on their specific analytical needs. This document provides a step-by-step protocol for sample preparation, instrument setup, and method validation, ensuring trustworthy and reproducible results.
Introduction: The Significance of Neocarrabiose Analysis
Neocarrabiose is a fundamental repeating unit of certain carrageenans, a family of linear sulfated polysaccharides extracted from red edible seaweeds. The enzymatic or acidic hydrolysis of carrageenans yields various oligosaccharides, including neocarrabiose and its derivatives, which are gaining attention for their potential biological activities and applications in the food and pharmaceutical industries.[1][2] Accurate and reliable quantification of neocarrabiose is crucial for quality control in the production of carrageenan-based products, for studying the enzymatic degradation of carrageenans, and for investigating the structure-function relationships of these bioactive oligosaccharides.[3][4]
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of carbohydrates.[5] Due to the polar nature and lack of a strong chromophore in neocarrabiose, conventional reversed-phase HPLC with UV detection is not suitable. This application note focuses on a Hydrophilic Interaction Liquid Chromatography (HILIC) method, which is specifically designed for the separation of polar compounds.[6]
The Principle of Separation: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a variation of normal-phase liquid chromatography that uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent mixed with a smaller amount of a polar solvent, typically water.[6] In HILIC, a water-rich layer is adsorbed onto the surface of the polar stationary phase. The separation of analytes is primarily based on their partitioning between this immobilized aqueous layer and the bulk mobile phase. More polar analytes, like neocarrabiose, will have a stronger interaction with the stationary phase and will be retained longer.[7][8]
The choice of a suitable HILIC column is critical for achieving optimal separation. Amide-based columns are often preferred for carbohydrate analysis as they are less prone to forming Schiff bases with reducing sugars, which can occur with amine-based columns and lead to poor peak shapes and column degradation.[9]
Detection Strategies for Non-Chromophoric Analytes
Since simple sugars like neocarrabiose do not absorb UV light, alternative detection methods are required. The two most common and effective detectors for this purpose are the Refractive Index (RI) detector and the Pulsed Amperometric Detector (PAD).
Refractive Index (RI) Detection: A Universal Approach
The RI detector is a universal detector that measures the difference in the refractive index between the mobile phase and the eluting analyte.[10][11] It is a robust and widely used detector for carbohydrate analysis.[12][13] However, RI detectors are generally less sensitive than PAD and are highly sensitive to temperature and pressure fluctuations, requiring a stable baseline for accurate quantification.[11]
Pulsed Amperometric Detection (PAD): High-Sensitivity Analysis
PAD is a highly sensitive and selective detection method for electroactive compounds, including carbohydrates.[14][15] In PAD, carbohydrates are detected by measuring the electrical current generated by their oxidation at the surface of a gold working electrode.[14] A series of potential pulses are applied to the electrode to perform the detection and to clean and reactivate the electrode surface, ensuring a stable and reproducible signal.[15][16] This technique can achieve detection limits in the picomole range, making it ideal for trace analysis.[14][17]
Experimental Protocol: HPLC Analysis of Neocarrabiose
This section provides a detailed, step-by-step protocol for the analysis of neocarrabiose using HPLC with a choice of RI or PAD detection.
Materials and Reagents
-
Neocarrabiose standard
-
Acetonitrile (HPLC grade)
-
Ultrapure water (18.2 MΩ-cm)
-
Sodium hydroxide (for PAD)
-
0.22 µm syringe filters
Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of neocarrabiose standard and dissolve it in 10 mL of ultrapure water.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with ultrapure water to achieve a concentration range suitable for the calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Sample Preparation:
-
For samples containing carrageenan, enzymatic hydrolysis is required to release neocarrabiose.[18][19] The specific enzymatic conditions will depend on the type of carrageenase used.
-
After hydrolysis, terminate the enzymatic reaction (e.g., by boiling).[20]
-
Centrifuge the sample to remove any precipitated proteins or polysaccharides.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
-
HPLC Instrumentation and Conditions
The following table summarizes the recommended HPLC conditions.
| Parameter | HILIC with RI Detection | HILIC with PAD |
| Column | Amide-based HILIC Column (e.g., XBridge BEH Amide, 4.6 x 250 mm, 5 µm) | High-pH Anion-Exchange Column (for HPAEC-PAD) |
| Mobile Phase | Isocratic: 75:25 (v/v) Acetonitrile:Water | Gradient: Sodium Hydroxide and Sodium Acetate (specific gradient will depend on the column and separation requirements) |
| Flow Rate | 0.9 mL/min | 0.5 - 1.0 mL/min |
| Column Temperature | 35 °C | 30 °C |
| Injection Volume | 10 - 20 µL | 10 - 20 µL |
| Detector | Refractive Index (RI) Detector | Pulsed Amperometric Detector (PAD) with Gold Electrode |
| RI Detector Temp. | 35 °C | N/A |
| PAD Waveform | Refer to instrument manufacturer's recommendations for carbohydrate analysis |
Method Validation
To ensure the reliability of the analytical results, the HPLC method should be validated for the following parameters as per ICH guidelines:[12][21]
-
Linearity: Analyze the working standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing a standard solution at three different concentrations. The relative standard deviation (RSD) should be ≤ 2%.
-
Accuracy: Determine the accuracy by performing a recovery study. Spike a known amount of neocarrabiose standard into a sample matrix and calculate the percentage recovery. The recovery should be within 95-105%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Data Analysis and Interpretation
-
Peak Identification: Identify the neocarrabiose peak in the sample chromatogram by comparing its retention time with that of the neocarrabiose standard.
-
Quantification: Use the calibration curve generated from the working standards to determine the concentration of neocarrabiose in the sample based on its peak area.
Workflow and Decision Making
The following diagrams illustrate the overall experimental workflow and the decision-making process for selecting the appropriate detection method.
Caption: Experimental workflow for neocarrabiose analysis.
Caption: Decision tree for detector selection.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape | - Column contamination- Inappropriate mobile phase composition- Schiff base formation (with amine columns) | - Wash the column with a strong solvent- Optimize the mobile phase- Use an amide-based column |
| Baseline Drift | - Temperature fluctuations (for RI detector)- Mobile phase not properly degassed- Column bleeding | - Ensure stable column and detector temperature- Degas the mobile phase- Use a high-quality column |
| Low Sensitivity | - Low analyte concentration- Detector not optimized | - Concentrate the sample- Optimize detector settings (especially for PAD) |
| No Peaks | - No analyte in the sample- Injection error- Detector issue | - Check sample preparation- Verify autosampler/injector function- Check detector connections and settings |
Conclusion
This application note provides a comprehensive and practical guide for the analysis of neocarrabiose using HPLC. The detailed protocol, including the choice between RI and PAD detection, along with method validation guidelines, equips researchers, scientists, and drug development professionals with a reliable method for the accurate quantification of this important disaccharide. The successful implementation of this method will contribute to advancements in carbohydrate research and the development of high-quality carrageenan-based products.
References
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A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise. (2023). MDPI. [Link]
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Quantitative analysis of sugars (Direct detection by RI detector). (2021). JASCO Global. [Link]
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Determination of Sugars by ChroZen HPLC (Refractive Index Detector). (n.d.). Youngin Chromass. [Link]
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Refractive index detector for sensitive HPLC analysis. (n.d.). Chromatography Today. [Link]
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Kochan, J. E., & Alpert, A. J. (1995). Hydrophilic-interaction chromatography of complex carbohydrates. Journal of Chromatography A, 705(1), 85-94. [Link]
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Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2267-2285. [Link]
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A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise. (2023). OUCI. [Link]
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Hydrophilic-interaction chromatography of complex carbohydrates. (n.d.). PolyLC. [Link]
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Novel HPLC Approaches for Carbohydrate Analysis in Beverages and Foods. (2014). YouTube. [Link]
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Knutsen, S. H., & Grasdalen, H. (1992). The use of neocarrabiose oligosaccharides with different length and sulphate substitution as model compounds for 1H-NMR spectroscopy. Carbohydrate Research, 229(2), 233-244. [Link]
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HPLC for Carbohydrate Analysis. (2016). ResearchGate. [Link]
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ANALYSIS OF OLIGOSACCHARIDES BY HILIC: POTENTIAL ADSORPTION ISSUE AND SOLUTION. (n.d.). Waters Corporation. [Link]
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Li, X., et al. (2020). Characterization of a Novel α-Neoagarobiose Hydrolase Capable of Preparation of Medium- and Long-Chain Agarooligosaccharides. Frontiers in Microbiology, 11, 592. [Link]
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Biocatalytic Conversion of Carrageenans for the Production of 3,6-Anhydro-D-galactose. (2024). MDPI. [Link]
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RI Detectors – Reliable Refractive Index Detection for HPLC. (n.d.). KNAUER. [Link]
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Enzymatic Preparation of Carrageenan Oligosaccharides and Evaluation of the Effects on Growth Performance, Serum Biochemical Parameters and Non-Specific Immunity of Crucian carp. (2022). MDPI. [Link]
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A rapid method for the separation and analysis of carrageenan oligosaccharides released by iota- and kappa-carrageenase. (2001). ResearchGate. [Link]
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Pulsed amperometric detection. (n.d.). Antec Scientific. [Link]
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Development and validation of HPLC method for determination of sugars in palm sap, palm syrup, sugarcane jaggery and palm jaggery. (2015). International Food Research Journal. [Link]
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Complete assignment of (1)H and (13)C NMR spectra of standard neo-iota-carrabiose oligosaccharides. (2016). Semantic Scholar. [Link]
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Determination of Food Sugars in Fruit Juice Using Refractive Index Detection and BEH Amide Column Chemistry. (n.d.). Waters Corporation. [Link]
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Hydrophilic interaction liquid chromatography coupled to mass spectrometry for the characterization of prebiotic galactooligosaccharides. (2012). PubMed. [Link]
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High-performance anion-exchange chromatography with pulsed amperometric detection for carbohydrate analysis of glycoproteins. (2002). PubMed. [Link]
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HPLC analysis of the oligosaccharides released from k-carrageenan by... (n.d.). ResearchGate. [Link]
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The Power of Pulsed Amperometric Detection Coupled With Chromatography for Analyzing Carbohydrates. (2011). American Laboratory. [Link]
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κ-Selenocarrageenan Oligosaccharides Prepared by Deep-Sea Enzyme Alleviate Inflammatory Responses and Modulate Gut Microbiota in Ulcerative Colitis Mice. (2023). PMC - NIH. [Link]
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Separation of All Classes of Carbohydrates by HPAEC-PAD. (2024). LCGC International. [Link]
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Development of Neocarrabiose-Based Functional Foods: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Neocarrabiose in Functional Foods
Neocarrabiose, a disaccharide derived from the enzymatic hydrolysis of carrageenan, is emerging as a promising ingredient in the development of functional foods.[1][2][3] Carrageenans, sulfated polysaccharides extracted from red seaweeds, have a long history of use in the food industry as gelling, thickening, and stabilizing agents.[4][5] However, recent research has unveiled a spectrum of bioactive properties associated with carrageenan-derived oligosaccharides, including neocarrabiose, such as antioxidant, anti-inflammatory, antiviral, antitumor, and immunomodulatory effects.[1][2][3][6][7] Unlike their parent polysaccharides, these smaller oligosaccharides often exhibit enhanced bioavailability and more potent biological activities.[8]
This guide provides a comprehensive overview of the scientific rationale and technical protocols for developing functional foods enriched with neocarrabiose. It is designed to equip researchers and drug development professionals with the necessary knowledge to explore the full potential of this novel bioactive compound.
Section 1: Production and Characterization of Neocarrabiose
The transition from the complex polysaccharide carrageenan to the bioactive disaccharide neocarrabiose is a critical first step. Enzymatic hydrolysis is the preferred method for this conversion, offering greater specificity and control over the final product compared to chemical methods, which can produce undesirable byproducts.[1][2][3]
Enzymatic Production of Neocarrabiose
A multi-step enzymatic process can be employed to efficiently produce neocarrabiose from κ-carrageenan. This process typically involves depolymerization, desulfation, and monomerization steps.[1][2][3]
Workflow for Enzymatic Production of Neocarrabiose:
Caption: Enzymatic cascade for neocarrabiose production.
Protocol 1: Enzymatic Hydrolysis of κ-Carrageenan to Neocarrabiose
-
Substrate Preparation: Prepare a solution of κ-carrageenan (e.g., 1% w/v) in an appropriate buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).
-
Depolymerization: Add recombinant κ-carrageenase to the carrageenan solution. Incubate at the optimal temperature for the enzyme (e.g., 40°C) for a specified duration (e.g., 24 hours) with gentle agitation.[8] The progress of depolymerization can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Desulfation: Introduce a sulfatase, such as a recombinant S1_19 family sulfatase, to the reaction mixture.[3] Adjust the pH and temperature as required for the sulfatase and incubate until desulfation is complete.
-
Monomerization: Add an exo-α-3,6-anhydro-D-galactosidase to cleave the desulfated oligosaccharides into neocarrabiose.[2] Incubate under optimal conditions for this enzyme.
-
Purification: Purify the resulting neocarrabiose using techniques such as size-exclusion chromatography or activated charcoal chromatography to remove enzymes and any remaining larger oligosaccharides.
-
Characterization: Confirm the identity and purity of the neocarrabiose using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[9]
Analytical Methods for Neocarrabiose Quantification
Accurate quantification of neocarrabiose in both the purified form and within complex food matrices is essential for quality control and dosage determination.
Table 1: Analytical Techniques for Oligosaccharide Analysis
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) | Separation based on anion exchange, followed by electrochemical detection. | High sensitivity and selectivity for carbohydrates without derivatization. | Requires specialized equipment. |
| High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) or Evaporative Light Scattering Detection (ELSD) | Separation based on hydrophilicity or size, with universal detection. | Widely available instrumentation. | Lower sensitivity compared to HPAEC-PAD. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives by gas chromatography, followed by mass spectrometric detection.[10] | High resolution and structural information. | Requires derivatization, which can be time-consuming. |
| Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF-MS) | Soft ionization technique for determining the molecular weight of non-volatile molecules.[11] | Rapid analysis of complex mixtures. | Less quantitative than chromatographic methods. |
Section 2: Biofunctional Properties of Neocarrabiose
The potential health benefits of neocarrabiose stem from its diverse biological activities, including prebiotic, immunomodulatory, and antioxidant effects.
Prebiotic Potential
Prebiotics are non-digestible food ingredients that beneficially affect the host by selectively stimulating the growth and/or activity of one or a limited number of bacteria in the colon. Neoagaro-oligosaccharides (NAOS), which are structurally similar to neocarrabiose, have demonstrated significant prebiotic effects both in vitro and in vivo.[12][13] These studies have shown that NAOS can stimulate the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus.[12][13]
Mechanism of Prebiotic Action:
Caption: Neocarrabiose as a prebiotic substrate.
Protocol 2: In Vitro Assessment of Prebiotic Activity
-
Bacterial Strains: Obtain pure cultures of probiotic strains (e.g., Bifidobacterium longum, Lactobacillus acidophilus) and potentially pathogenic strains (e.g., Escherichia coli, Clostridium perfringens).
-
Culture Medium: Prepare a basal medium supplemented with either neocarrabiose, a known prebiotic (e.g., fructooligosaccharides - FOS), or a non-prebiotic carbohydrate (e.g., glucose) as the sole carbon source.
-
Inoculation and Incubation: Inoculate the media with the respective bacterial strains and incubate under anaerobic conditions at 37°C.
-
Growth Measurement: Monitor bacterial growth over time by measuring the optical density (OD) at 600 nm.
-
pH Measurement: Measure the pH of the culture medium at different time points to assess the production of acidic metabolites.
-
Data Analysis: Compare the growth rates and pH changes in the presence of neocarrabiose to the positive and negative controls. A significant increase in the growth of probiotic strains and a decrease in pH are indicative of prebiotic activity.[12]
Immunomodulatory Effects
Carrageenan oligosaccharides have been shown to possess immunomodulatory properties, including the ability to enhance macrophage phagocytosis, stimulate lymphocyte proliferation, and modulate the production of cytokines such as interleukin-2 (IL-2) and tumor necrosis factor-alpha (TNF-α).[14] These effects suggest that neocarrabiose could play a role in boosting the immune system.[15][16]
Signaling Pathway for Immunomodulation:
Caption: Potential immunomodulatory signaling pathway of neocarrabiose.
Protocol 3: Cell-Based Assay for Immunomodulatory Activity
-
Cell Line: Use a macrophage cell line such as RAW 264.7.
-
Cell Culture: Culture the cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Treatment: Treat the cells with varying concentrations of neocarrabiose for a specified period (e.g., 24 hours). Include a positive control (e.g., lipopolysaccharide - LPS) and a negative control (medium only).
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines using an enzyme-linked immunosorbent assay (ELISA) kit.[17]
-
Nitric Oxide (NO) Production: Measure the production of nitric oxide, a key inflammatory mediator, in the supernatant using the Griess reagent.
-
Cell Viability: Assess the cytotoxicity of neocarrabiose on the cells using an MTT assay.
-
Data Analysis: Analyze the dose-dependent effects of neocarrabiose on cytokine and NO production, ensuring that the observed effects are not due to cytotoxicity.
Antioxidant Properties
Oligosaccharides derived from carrageenan have demonstrated antioxidant activity.[3][8][18] This property is crucial for combating oxidative stress, which is implicated in various chronic diseases.
Table 2: Common Assays for Antioxidant Capacity
| Assay | Principle |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of an antioxidant to donate an electron and decolorize the stable DPPH radical.[19] |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.[19][20] |
| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.[19][21] |
| Oxygen Radical Absorbance Capacity (ORAC) Assay | Measures the ability of an antioxidant to quench peroxyl radicals, thus preventing the decay of a fluorescent probe.[21] |
Protocol 4: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol.
-
Sample Preparation: Prepare different concentrations of neocarrabiose in a suitable solvent.
-
Reaction: Mix the neocarrabiose solutions with the DPPH solution in a 96-well plate. Include a positive control (e.g., ascorbic acid) and a blank (solvent only).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: Determine the concentration of neocarrabiose required to scavenge 50% of the DPPH radicals (IC50 value).
Section 3: Formulation and Evaluation of Neocarrabiose-Based Functional Foods
The successful incorporation of neocarrabiose into food products requires careful consideration of its stability, sensory properties, and efficacy.
Food Matrix Selection and Formulation
Neocarrabiose, being a water-soluble oligosaccharide, is well-suited for incorporation into a variety of food matrices, including:
-
Beverages: Juices, functional waters, and dairy-based drinks.
-
Dairy Products: Yogurt, kefir, and other fermented milk products.
-
Bakery Products: Breads, cereals, and snack bars.
-
Dietary Supplements: Capsules, powders, and sachets.
Key Formulation Considerations:
-
Dosage: Determine the effective dose of neocarrabiose based on in vitro and in vivo studies.
-
Stability: Evaluate the stability of neocarrabiose during food processing (e.g., heat treatment, pH changes) and storage.
-
Sensory Profile: Assess the impact of neocarrabiose on the taste, texture, and overall acceptability of the final product.
-
Interactions: Investigate potential interactions between neocarrabiose and other food components that may affect its bioavailability or functionality.
Efficacy and Safety Evaluation
Prior to human consumption, the efficacy and safety of neocarrabiose-based functional foods must be rigorously evaluated.
Preclinical Studies (Animal Models):
-
Prebiotic Effects: Assess changes in the gut microbiota composition, short-chain fatty acid production, and gut health parameters in animals fed a diet supplemented with neocarrabiose.
-
Immunomodulatory Effects: Evaluate the impact on immune cell populations, cytokine profiles, and response to immune challenges.
-
Safety and Toxicity: Conduct acute and sub-chronic toxicity studies to determine the safe dosage range.
Human Clinical Trials:
-
Bioavailability and Metabolism: Determine the extent to which neocarrabiose is absorbed and metabolized in the human body.
-
Efficacy: Conduct randomized, double-blind, placebo-controlled trials to validate the health benefits observed in preclinical studies.
-
Gastrointestinal Tolerance: Monitor for any potential side effects such as bloating, gas, or discomfort.
Conclusion
Neocarrabiose holds significant promise as a novel ingredient for the development of functional foods aimed at improving gut health and modulating the immune system. Its production through enzymatic hydrolysis offers a sustainable and controlled method for obtaining a high-purity product. The protocols and methodologies outlined in this guide provide a robust framework for researchers and developers to systematically investigate the biofunctional properties of neocarrabiose and translate these findings into innovative and effective functional food products. Further research, particularly well-designed human clinical trials, will be crucial to fully elucidate the health benefits of neocarrabiose and establish its role in promoting human well-being.
References
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- ResearchGate. (2025, August 5). Prebiotic effects of neoagaro-oligosaccharides prepared by enzymatic hydrolysis of agarose | Request PDF.
- PubMed. (n.d.). Biological activities of carrageenan.
- ResearchGate. (n.d.). Enzymatic Process for the Carrageenolytic Bioconversion of Sulfated Polygalactans into β-Neocarrabiose and 3,6-Anhydro- d -galactose | Request PDF.
- MDPI. (2023, December 31). Antioxidant and Antidiabetic Properties of a Thinned-Nectarine-Based Nanoformulation in a Pancreatic β-Cell Line.
- MDPI. (2020, July 3). Molecular and Microbial Signatures Predictive of Prebiotic Action of Neoagarotetraose in a Dextran Sulfate Sodium-Induced Murine Colitis Model.
- ResearchGate. (n.d.). Key functional properties of the different types of carrageenan.
- PubMed Central. (n.d.). Enzymatic Verification and Comparative Analysis of Carrageenan Metabolism Pathways in Marine Bacterium Flavobacterium algicola.
- (2025, June 27). Carrageenan: structure, properties and applications with special emphasis on food science.
- PubMed Central. (2023, February 28). κ-Selenocarrageenan Oligosaccharides Prepared by Deep-Sea Enzyme Alleviate Inflammatory Responses and Modulate Gut Microbiota in Ulcerative Colitis Mice.
- ACS Publications. (2022, December 29). Enzymatic Process for the Carrageenolytic Bioconversion of Sulfated Polygalactans into β-Neocarrabiose and 3,6-Anhydro-d-galactose.
- ResearchGate. (n.d.). Activity and structure of β-neocarrabiose releasing....
- MDPI. (n.d.). Chemical Composition, Structural Properties, and Bioactivity of Carrageenan from Field-Cultivated Betaphycus gelatinus.
- PubMed. (2022, December 29). Enzymatic Process for the Carrageenolytic Bioconversion of Sulfated Polygalactans into β-Neocarrabiose and 3,6-Anhydro-d-galactose.
- PubMed Central. (n.d.). Analytical Methods Used in Determining Antioxidant Activity: A Review.
- PubMed Central. (n.d.). Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments.
- MDPI. (n.d.). Functional Food Ingredients Enhancing Immune Health: A Systematic Review.
- PubMed Central. (n.d.). Potential Application of Plant-Based Functional Foods in the Development of Immune Boosters.
- Agriculture Institute. (2024, February 7). Methods for Testing Antioxidants in Food Ingredients.
- ResearchGate. (2025, August 6). Immunomodulation and antitumor activity of κ-carrageenan oligosaccharides | Request PDF.
- (n.d.). Prebiotic effects of neoagaro-oligosaccharides prepared by enzymatic hydrolysis of agarose.
- NIH. (n.d.). Neocarrabiose | C12H20O10 | CID 138756768 - PubChem.
- ResearchGate. (n.d.). (PDF) Gas Chromatographic Analysis of Food Bioactive Oligosaccharides.
- MDPI. (n.d.). Evaluation of The Antioxidant Capacity of Food Products: Methods, Applications and Limitations.
- MDPI. (n.d.). Carrageenan as a Potential Factor of Inflammatory Bowel Diseases.
- Aprofood. (n.d.). Immunomodulatory Activity Assessment.
- PubMed Central. (2025, September 26). An Introduction to Simple Saccharides and Oligosaccharides, and a Decadal Review of Their Analysis in Food by Ion Chromatography and Ion Chromatography/Mass Spectrometry.
- ResearchGate. (2025, August 6). (PDF) -Carrageenases Constitute a Novel Family of Glycoside Hydrolases, Unrelated to That of -.
- ResearchGate. (2025, December 19). Immune boosting functional foods and their mechanisms: A critical evaluation of probiotics and prebiotics.
- PubMed. (2024, January 15). Immunomodulation by xylan and carrageenan-type polysaccharides from red seaweeds: Anti-inflammatory, wound healing, cytoprotective, and anticoagulant activities.
- Piet Daas. (n.d.). HPLC of oligosaccharides: New developments in detection and peak identification.
- (2025, August 9). Methods for the Determination of Antioxidant Capacity in Food and Raw Materials.
- ScienceDaily. (2025, March 7). Novel enzyme found in gut bacteria could revolutionize prebiotic research.
- ResearchGate. (n.d.). (PDF) Analysis of Food Bioactive Oligosaccharides by Thin-Layer Chromatography.
- PubMed Central. (2018, October 16). Immune Functional Assays, From Custom to Standardized Tests for Precision Medicine.
- PubMed. (2014, January 30). Enzymatic preparation of κ-carrageenan oligosaccharides and their anti-angiogenic activity.
- NIH. (n.d.). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems.
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Troubleshooting & Optimization
Troubleshooting co-elution of oligosaccharides in Neocarrabiose purification
Topic: Resolving Co-elution of Oligosaccharides in Neocarrabiose Production
Executive Summary: The Neocarrabiose Challenge
Neocarrabiose (and its sulfated derivatives like neocarrabiose-4-sulfate) are potent bioactive disaccharides derived from the enzymatic hydrolysis of
This guide moves beyond standard protocols to address the mechanistic causes of co-elution—primarily charge density overlaps and hydration shell interference—and provides orthogonal separation strategies to resolve them.[1]
Module 1: Upstream Hydrolysis Control
Q: My chromatogram shows a "smear" rather than distinct peaks. Is my column failing?
A: Before blaming the column, validate your hydrolysis endpoint.[1] A "smear" often indicates a polydisperse mixture of high-molecular-weight (HMW) oligosaccharides, meaning the enzymatic digestion was incomplete.[1]
The Mechanism:
Protocol: Real-Time Viscosity Monitoring
-
Setup: Perform hydrolysis in a jacketed reactor at 37°C.
-
Monitor: Do not rely solely on time. Measure viscosity reduction.
-
Endpoint: When viscosity drops to near-water levels and plateaus, the HMW chains are degraded.[1]
-
Validation: Take a 50
L aliquot, heat to 95°C (to kill enzyme), and run a rapid TLC (Solvent: n-Butanol:Acetic Acid:Water, 2:1:1). You should see distinct spots for DP2 and DP4, not a streak.[1]
Module 2: Anion Exchange Chromatography (AEC) Troubleshooting
Q: DP2 and DP4 are co-eluting on my Q-Sepharose column. I’m using a standard NaCl gradient. What is wrong?
A: Sodium Chloride (NaCl) is often too "sharp" a displacer for sulfated sugars with similar charge densities.[1] The sulfate groups on neocarrabiose create a strong ionic interaction that requires a more nuanced elution strategy.[1]
The Fix: Switch to Ammonium Bicarbonate (
Optimized Gradient Protocol (AEC)
| Parameter | Setting | Rationale |
| Column | Q-Sepharose Fast Flow (or DEAE-Sepharose) | High capacity for anionic sulfated sugars. |
| Buffer A | Distilled Water (Milli-Q) | Zero ionic strength baseline.[1] |
| Buffer B | 1.0 M | Volatile salt for direct lyophilization.[1] |
| Flow Rate | 1.0 mL/min (for 16mm ID column) | Slower flow improves mass transfer.[1] |
| Gradient | 0% to 100% B over 10 Column Volumes (CV) | A shallow gradient is critical. Most co-elution occurs because the gradient rises too fast (e.g., over 3 CV).[1] |
Troubleshooting Logic:
-
If peaks overlap: Decrease gradient slope (e.g., 0-50% B over 10 CV).
-
If peaks are broad:[1] Increase flow rate slightly to reduce longitudinal diffusion, but ensure you stay within column pressure limits.
Module 3: Size Exclusion Chromatography (SEC) Resolution
Q: I am using Bio-Gel P-2, but the resolution between DP2 and salt peaks is poor.
A: Bio-Gel P-2 is a classic resin, but it is soft and prone to compression, which kills resolution.[1] For carrageenan oligosaccharides, Superdex 30 or Superdex Peptide is superior due to rigidity and better pore size distribution for the 0.5–5 kDa range.[1]
Visualizing the Separation Logic:
Critical Technical Insight: The Donnan Effect Sulfated oligosaccharides are polyelectrolytes.[1] If you run SEC with pure water, the electrostatic repulsion between the sugar and the resin pores (if slightly charged) or between sugar molecules causes them to exclude prematurely, eluting earlier and broader.[1]
-
Solution: Always include 0.1 M NaCl or 0.1 M
in the mobile phase to shield these charges and allow separation based purely on hydrodynamic radius.[1]
Module 4: Advanced Polishing (HILIC)
Q: I have purified the DP2 peak, but Mass Spec (ESI-MS) shows a mass +80 Da higher than expected. Is it contamination?
A: It is likely a sulfation isomer or a salt adduct, not a contaminant.[1] To separate these, SEC and standard AEX are insufficient.[1] You need Amide-HILIC (Hydrophilic Interaction Liquid Chromatography).[1]
Why HILIC? HILIC separates based on polarity and hydrogen bonding.[1] Since sulfation patterns drastically alter the polarity of the neocarrabiose molecule, HILIC can resolve isomers that co-elute on other columns.[1]
Recommended HILIC System:
-
Column: Amide-HILIC (e.g., TSKgel Amide-80 or similar).[1]
-
Mobile Phase A: Acetonitrile (ACN).[1]
-
Mobile Phase B: 10 mM Ammonium Formate (pH 4.5).
-
Gradient: 80% A to 50% A. (Note: HILIC runs "backwards" compared to Reverse Phase; higher water content elutes the polar sugars).[1]
Summary: The Purification Workflow
The following diagram outlines the integrated workflow to ensure maximum purity of Neocarrabiose (DP2).
References
-
Enzymatic Hydrolysis & Specificity: Michel, G., et al. (2001).[1] "The structure of the kappa-carrageenase from Pseudoalteromonas carrageenovora." ScienceDirect.[1] Available at: [Link]
-
SEC Methodology for Carrageenans: Knutsen, S. H., et al. (2001).[1] "A rapid method for the separation and analysis of carrageenan oligosaccharides released by iota- and kappa-carrageenase."[2][3][4] Carbohydrate Research. Available at: [Link]
-
HILIC Separation of Sulfated Oligosaccharides: Takegawa, Y., et al. (2006).[1] "Separation of isomeric sulfated disaccharides by hydrophilic interaction chromatography." Journal of Chromatography A. Available at: [Link]
-
AEX Salt Gradients: Corradini, C. (2018).[1] "Separation of Carbohydrates by Ion Exchange Chromatography." IntechOpen. Available at: [Link][1]
Sources
Technical Support Center: Optimizing Sulfatase Activity for Neocarrabiose Production
Topic: High-Yield Production of Neocarrabiose (
Executive Summary
Welcome to the Technical Support Center. You are likely here because your enzymatic production of Neocarrabiose (G4S-DA) —the bioactive repeating disaccharide of
Standard protocols often rely solely on
This guide addresses the critical optimization of these accessory sulfatases, specifically focusing on DA2S sulfatases (converting
Module 1: The Biochemical Logic (Pathway Visualization)
Before troubleshooting, verify your enzymatic cascade. To maximize Neocarrabiose, you must convert "contaminant" subunits (
Figure 1: The "Editing" Pathway. Sulfatases (PhSulf1) and Cyclases convert non-target subunits (
Module 2: Troubleshooting & Optimization (Q&A)
Category A: Low Enzyme Activity
Q1: I expressed a recombinant carrageenan sulfatase (e.g., from Pseudoalteromonas) in E. coli, but the purified protein shows zero activity against carrageenan, despite good expression levels. Why?
Diagnosis: Missing Post-Translational Modification. Many marine sulfatases (specifically the S1 family) are Formylglycine-dependent enzymes (FGE) . They require the oxidation of a specific Cysteine (or Serine) residue in their active site to Cα-formylglycine (FGly) to function. E. coli does not efficiently perform this modification on high-yield recombinant proteins without help.
Corrective Protocol:
-
Co-expression: You must co-express the sulfatase with a sulfatase-maturing enzyme (an FGE, such as pGE-FGE plasmid).
-
Media Supplementation: Ensure the culture media contains cysteine, as the conversion is sulfur-dependent.
-
Validation: Use Mass Spectrometry to check for a mass shift of -18 Da (conversion of Cys to FGly) in the active site peptide.
Q2: My sulfatase works on the synthetic substrate pNPS (p-nitrophenyl sulfate) but fails to increase Neocarrabiose yield from real carrageenan. What is happening?
Diagnosis: Steric Hindrance (Viscosity & Aggregation). Carrageenans form double helices and aggregate into gels at room temperature, particularly in the presence of K+ or Ca2+. The sulfatase cannot access the sulfate groups buried inside the helix.
Optimization Steps:
-
Temperature Shift: Run the reaction at 40–45°C . Most marine sulfatases (Pseudoalteromonas spp.) are mesophilic and stable up to 45°C. This temperature melts the weak helices of
- and -carrageenan, exposing the sulfate groups. -
Cation Management: Reduce K+ concentration in your buffer. Use Na+ based buffers (Tris-HCl or Na-Phosphate) instead. K+ promotes tight gelling of
-carrageenan, blocking enzyme access. -
Order of Addition: Perform a "Pre-liquefaction" step. Add a trace amount of
-carrageenase first to reduce viscosity (creating longer oligosaccharides), then add the sulfatase, then add the full dose of carrageenase.
Category B: Reaction Conditions & Stability
Q3: The enzyme precipitates or loses activity after 2 hours. How do I stabilize it?
Diagnosis: Calcium Deficiency.
Many carrageenolytic enzymes (both hydrolases and sulfatases) contain a
Corrective Protocol:
-
Buffer Composition: Always include 2–5 mM CaCl₂ in your reaction buffer.
-
Avoid Chelators: Do NOT use EDTA or EGTA in your purification or reaction buffers.
-
pH Optimization: Maintain pH 7.0–7.5. Marine enzymes typically have a neutral pH optimum. Activity drops sharply below pH 6.0.
Q4: I am trying to convert
Diagnosis: Incorrect Assay Method. Standard reducing sugar assays (DNS, PAHBAH) only measure hydrolysis (backbone cutting). They do not measure desulfation or cyclization.
Validated Protocol: Alkali-Stable Sulfate Release Assay
-
Principle:
-carrageenan (G4S-D6S) is converted to (G4S-DA) by releasing sulfate. -
Method:
-
Incubate Enzyme + Substrate.[1]
-
Precipitate undigested polysaccharide with Ethanol (optional, if analyzing free sulfate).
-
Mix supernatant with Barium Chloride (BaCl₂) / Gelatin reagent.
-
Measure turbidity at 360 nm.
-
Control: Compare against a "boiled enzyme" blank to account for free sulfate in the substrate.
-
Module 3: Experimental Protocols
Protocol A: The "One-Pot" Optimized Production Workflow
This protocol couples desulfation and depolymerization to minimize product inhibition and viscosity issues.
Reagents:
-
Substrate: 1% (w/v) Commercial
-carrageenan (often contains 10-20% hybrid). -
Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM CaCl₂ .
-
Enzymes: Recombinant
-carrageenase (GH16) and Recombinant DA2S-Sulfatase (e.g., PhSulf1 homolog).
Steps:
-
Solubilization: Dissolve carrageenan in buffer at 60°C. Cool to 40°C.
-
Sulfatase Treatment (The "Editing" Step):
-
Add DA2S-Sulfatase (1 U/mL).
-
Incubate at 40°C for 2-4 hours .
-
Why? This converts
-regions (which block -carrageenase) into -regions.
-
-
Depolymerization:
-
Add
-carrageenase (5 U/mL) directly to the same vessel. -
Incubate at 40°C for 12–24 hours.
-
-
Termination: Heat inactivation at 85°C for 10 mins.
-
Purification: Centrifuge (10,000 x g) to remove insoluble material. Ultrafiltration (1 kDa cutoff) to remove salts/enzymes.
Protocol B: Data Visualization of Yield Enhancement
Use this table structure to compare your yields.
| Condition | Total Reducing Sugars (mg/mL) | Neocarrabiose Purity (HPLC %) | Major Contaminant |
| Control (Carrageenase only) | 4.2 | 65% | Undigested |
| Exp 1 (Simultaneous Addn.) | 5.8 | 78% | Sulfated oligosaccharides |
| Exp 2 (Sequential: Sulf | 7.5 | 92% | Minimal (<5%) |
Module 4: Reference & Grounding
Key References
-
Genicot, S., et al. (2014). Discovery of a novel iota-carrageenan sulfatase isolated from the marine bacterium Pseudoalteromonas carrageenovora. Frontiers in Chemistry.[2][3]
-
Relevance: Characterizes the specific sulfatases required to convert
to forms.
-
-
Préchoux, A., et al. (2016). New insights into the structure of hybrid
-/ -carrageenan and its alkaline conversion.-
Relevance: Explains the structural "blocks" (
and ) that limit Neocarrabiose yield and how enzymatic conversion mimics alkaline treatment without harsh chemicals. -
(Note: Link to similar foundational work on carrageenan structure).
-
-
Helbert, W., et al. (2019). The Molecular Basis of Polysaccharide Sulfatase Activity and a Nomenclature for Catalytic Subsites.
-
Relevance: Defines the mechanism of S1 family sulfatases and the critical role of Calcium and Formylglycine.
-
-
Yao, Z., et al. (2022). Enzymatic Process for the Carrageenolytic Bioconversion of Sulfated Polygalactans into
-Neocarrabiose.-
Relevance: Provides the direct protocol for producing Neocarrabiose using a multi-enzyme cascade.
-
Diagram Code (Graphviz DOT)
Figure 2: Troubleshooting Decision Tree for Sulfatase Activity.
Sources
Stability of Neocarrabiose in different buffer systems for enzymatic assays.
Subject: Stability of Neocarrabiose (κ-carrageenase product) in Buffer Systems Ticket ID: #NC-STAB-001 Assigned Specialist: Senior Application Scientist, Enzymology Division[1]
Introduction: The Stability Paradox
Welcome to the technical support hub. If you are working with Neocarrabiose (O-3,6-anhydro-α-D-galactopyranosyl-(1->3)-D-galactose), you are dealing with a unique disaccharide.[1] Unlike standard cellobiose or maltose, Neocarrabiose contains a 3,6-anhydro-D-galactose unit.[1]
The Critical Insight: The 3,6-anhydro bridge introduces conformational strain that makes the glycosidic bond exceptionally susceptible to acid hydrolysis , even under mild conditions that would leave other disaccharides untouched. Conversely, its reducing end is reactive in alkaline conditions, making buffer selection a balancing act between preventing hydrolysis (acidic) and preventing degradation/interference (alkaline/amine-based).[1]
This guide replaces standard "best practices" with a mechanistic troubleshooting framework.
Module 1: Buffer Selection & Chemical Stability
The "Safe Zone" Matrix
The following table synthesizes stability data relative to pH and buffer composition.
| Buffer System | Useful pH Range | Stability Risk | Assay Compatibility | Recommendation |
| Acetate / Citrate | 4.0 – 6.0 | HIGH (Hydrolysis) .[1] The 3,6-anhydro bond is acid-labile.[1] Prolonged exposure < pH 5.0 cleaves the dimer. | Good for HPLC; Poor for stability.[1] | Avoid for storage. Use only for "stop" reactions if analyzing immediately. |
| Phosphate (PBS/NaPi) | 6.5 – 7.5 | LOW .[1] Excellent structural stability.[1] | High . Compatible with DNS/PAHBAH reducing sugar assays.[1] | Primary Recommendation for enzymatic assays. |
| Tris-HCl | 7.0 – 9.0 | LOW .[1] Good structural stability.[1][2] | Moderate/Risky . Primary amines interfere with reducing sugar assays (Maillard-like background).[1] | Use for HPLC/Biosensors . Validate blanks carefully if using colorimetric assays. |
| HEPES | 7.0 – 8.0 | LOW .[1] Excellent stability. | High . Non-interfering with most redox assays.[1] | Alternative to Phosphate if enzymes are sensitive to phosphate inhibition.[1] |
FAQ: Why is my signal disappearing in acidic buffers?
Q: I ran a kinetic assay at pH 5.0 using Acetate buffer to match a fungal enzyme's optimum, but my HPLC peak for Neocarrabiose decreases over time. Why?
A: You are witnessing acid-catalyzed hydrolysis .[1] The 3,6-anhydro-galactose moiety forces the glycosidic bond into a conformation that lowers the activation energy for acid hydrolysis. At pH 5.0, spontaneous cleavage of Neocarrabiose into D-galactose and 3,6-anhydro-galactose occurs.[1] The latter is unstable and degrades further to 5-hydroxymethylfurfural (HMF) or other degradation products, resulting in total signal loss.[1]
Corrective Action:
-
Shift pH to 6.5 - 7.5 .
-
If the enzyme requires pH 5.0, shorten incubation times (<10 min) and immediately neutralize the reaction with 1M NaOH or dilute into alkaline mobile phase before analysis.
Module 2: Assay Interference (The "Phantom Signal")
The Amine Trap (Tris/Glycine)
Many researchers use Tris buffer because it is standard for κ-carrageenase activity.[1] However, if you detect Neocarrabiose using reducing sugar assays (DNS, PAHBAH, BCA), Tris can destroy your data.[1]
-
Mechanism: Reducing sugar assays rely on the oxidation of the anomeric carbon (aldehyde/ketone).[3][4] Primary amines (present in Tris and Glycine) can react with the reducing end of Neocarrabiose (Schiff base formation) or react directly with the assay reagents at high temperatures, causing high background absorbance.
Protocol: Validating Buffer Interference
Before running your samples, perform this "Spike-Recovery" check.
-
Prepare two buffers: Buffer A (Your test buffer, e.g., 50 mM Tris pH 7.5) and Buffer B (Control, e.g., 50 mM Phosphate pH 7.5).[1]
-
Spike: Add a known concentration of Neocarrabiose standard (e.g., 1 mg/mL) to both.
-
Incubate: Heat both at your assay temperature (e.g., 40°C) for 30 mins.
-
Detect: Run your DNS or PAHBAH assay.[1]
-
Calculate Recovery:
-
Threshold: If Recovery is < 90% or > 110%, the buffer is interfering.[1]
Module 3: Troubleshooting Logic & Visuals
Diagnostic Workflow
Use the following logic flow to diagnose low yields or erratic data.
Figure 1: Diagnostic decision tree for identifying buffer-induced errors in Neocarrabiose assays. Blue nodes indicate start points, Yellow diamonds represent decision gates, Red nodes indicate failure modes, and Green nodes indicate solutions.
Module 4: Standardized Protocols
Protocol A: Preparation of Stable Assay Buffer (PBS)
Use this for κ-carrageenase activity assays using reducing sugar detection.[1]
-
Reagents:
-
Calculation (for pH 7.5, 50 mM):
-
Mix 41 mL of 0.2M
with 9 mL of 0.2M . -
Dilute to a final volume of 200 mL with water.
-
-
Verification:
-
Additives:
Protocol B: "Stop" Solution for Kinetic Assays
Crucial: Do not use acid to stop reactions if you intend to quantify Neocarrabiose later.
-
Incorrect Method: Adding 10% TCA or HCl (Causes hydrolysis).[1]
-
Correct Method (Thermal): Heat at 95°C for 5 minutes (Neocarrabiose is thermally stable at neutral pH).
-
Correct Method (Chemical): Add equal volume of 0.1 M NaOH (High pH stops most enzymes and stabilizes the reducing sugar in the enol form for DNS assays).
References
-
Phillips, G. O., & Williams, P. A. (2009).[1] Handbook of Hydrocolloids. Woodhead Publishing.[1] (Detailed structural analysis of carrageenan and the acid-lability of the 3,6-anhydro bridge).
-
Michel, G., et al. (2001).[1] "The κ-carrageenase of P. carrageenovora features a tunnel-shaped active site."[1] Structure, 9(6), 513-525.[1] (Establishes pH optima and buffer conditions for enzymatic production). [1]
-
Miller, G. L. (1959).[1] "Use of Dinitrosalicylic Acid Reagent for Determination of Reducing Sugar." Analytical Chemistry, 31(3), 426–428.[1] (The foundational text for DNS assays, noting interference parameters). [1]
-
Knutsen, S. H., et al. (2001).[1][7] "A rapid method for the separation and analysis of carrageenan oligosaccharides released by iota- and kappa-carrageenase." Carbohydrate Research, 331(1), 101-106.[1] (Discusses chromatographic stability and separation buffers).
Sources
- 1. 3,6-anhydro-alpha-D-galactopyranosyl-(1->3)-4-O-sulfo-D-galactose | C12H19O13S- | CID 54758597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lndcollege.co.in [lndcollege.co.in]
- 3. researchgate.net [researchgate.net]
- 4. Pitfalls in the 3, 5-dinitrosalicylic acid (DNS) assay for the reducing sugars: Interference of furfural and 5-hydroxymethylfurfural - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid determination of kappa-carrageenan using a biosensor from immobilized Pseudomonas carrageenovora cells | PLOS One [journals.plos.org]
- 6. Rapid determination of kappa-carrageenan using a biosensor from immobilized Pseudomonas carrageenovora cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Ensuring the Stability of Neocarrabiose in Research Applications
Welcome to the technical support center for Neocarrabiose. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability and storage of Neocarrabiose. Our goal is to equip you with the knowledge to prevent degradation and ensure the integrity of your experiments.
Troubleshooting Guide: Identifying and Addressing Neocarrabiose Degradation
This section addresses specific issues you may encounter during the handling and storage of Neocarrabiose.
Question 1: I've noticed a slight yellowing of my Neocarrabiose solution after storage. Is this a sign of degradation?
Yes, a color change, particularly the development of a yellow or brown hue in a previously colorless oligosaccharide solution, can be an indicator of degradation. This can be a result of Maillard reactions or other chemical decompositions, especially if the solution was exposed to heat or non-neutral pH conditions.
Causality: The appearance of color is often due to the formation of complex condensation products from the breakdown of the sugar molecules. For oligosaccharides, this process can be accelerated by elevated temperatures and the presence of amines or other reactive compounds.
Troubleshooting Protocol:
-
Visual Inspection: Note the intensity of the color change. A faint yellowing may indicate early-stage degradation, while a darker brown color suggests more significant decomposition.
-
pH Measurement: Check the pH of your solution. Acidic conditions (pH < 6) can significantly accelerate the hydrolysis of glycosidic bonds in oligosaccharides[1].
-
Analytical Verification: To confirm degradation, we recommend analyzing the sample using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). A degraded sample will typically show a decrease in the main Neocarrabiose peak and the appearance of new peaks corresponding to smaller sugar fragments[2][3].
-
Corrective Action: If degradation is confirmed, the solution should be discarded. To prevent future occurrences, ensure that your Neocarrabiose solutions are prepared in a neutral pH buffer (pH 6-7) and stored at the recommended low temperatures. For long-term storage, preparing fresh solutions is always the best practice.
Question 2: My analytical results (HPAEC-PAD or Mass Spectrometry) show unexpected peaks. How can I determine if my Neocarrabiose has degraded?
The appearance of additional peaks in your analytical chromatogram or mass spectrum is a strong indicator of sample degradation.
Causality: Neocarrabiose is a disaccharide. Under unfavorable conditions such as acidic pH or high temperatures, the glycosidic bond linking the two sugar units can be hydrolyzed. This cleavage results in the formation of monosaccharides or other smaller oligosaccharide fragments, which will appear as new peaks in your analysis[4][5]. Enzymatic contamination can also lead to specific cleavage and the appearance of new peaks[6].
Troubleshooting Protocol:
-
Analyze Chromatographic Data (HPAEC-PAD):
-
Pure Neocarrabiose: A high-purity sample should exhibit a single, sharp peak at the expected retention time.
-
Degraded Neocarrabiose: A degraded sample will show a decrease in the area of the main Neocarrabiose peak and the emergence of earlier eluting peaks, which correspond to its monosaccharide components (galactose and 3,6-anhydro-D-galactose)[2][3][7].
-
-
Analyze Mass Spectrometry Data (MALDI-TOF MS):
-
Pure Neocarrabiose: The spectrum should primarily show the molecular ion peak corresponding to the mass of intact Neocarrabiose.
-
Degraded Neocarrabiose: A degraded sample will display additional peaks with lower mass-to-charge ratios (m/z), representing the masses of the individual monosaccharides or other fragments resulting from the breakdown of the disaccharide[8][9][10][11].
-
-
Investigate Potential Causes:
-
Storage Conditions: Review the storage temperature and pH of your solution.
-
Handling Procedures: Consider any potential for contamination with acids, bases, or enzymes during sample preparation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can introduce stress and potentially compromise the integrity of the sample.
-
-
Corrective Action: If degradation is confirmed, discard the sample. Implement stricter handling and storage protocols as outlined in the FAQ section below.
Question 3: I suspect enzymatic degradation of my Neocarrabiose. What are the likely culprits and how can I prevent this?
Enzymatic degradation is a significant concern, especially if working with biological samples or in a non-sterile environment.
Causality: Specific enzymes, known as carrageenases and sulfatases, can cleave the glycosidic bonds within Neocarrabiose. These enzymes are naturally produced by various marine bacteria[12][13][14]. Contamination of your sample with these enzymes will lead to rapid degradation.
Illustrative Degradation Pathway:
Caption: Enzymatic breakdown of Neocarrabiose.
Troubleshooting Protocol:
-
Identify the Source: Review your experimental workflow to identify potential sources of enzymatic contamination. This could include other biological reagents, glassware that was not properly sterilized, or airborne microbes.
-
Enzyme Inactivation: If you suspect enzymatic activity, you can try to inactivate the enzymes by heating the solution (e.g., 100°C for 10 minutes), though this may also cause some non-enzymatic degradation. The use of broad-spectrum protease inhibitors may also be considered, although they will not inhibit carrageenases.
-
Analytical Confirmation: Use HPAEC-PAD or MALDI-TOF MS to confirm the presence of specific degradation products.
-
Preventative Measures:
-
Aseptic Technique: Always use sterile pipette tips, tubes, and reagents when working with Neocarrabiose solutions.
-
Sterile Filtration: Filter your Neocarrabiose solutions through a 0.22 µm filter to remove any microbial contamination.
-
Proper Storage: Store solutions at recommended temperatures to inhibit any potential microbial growth.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the storage and handling of Neocarrabiose.
Q1: What are the optimal storage conditions for solid Neocarrabiose?
For long-term stability, solid Neocarrabiose should be stored at -20°C in a tightly sealed container to protect it from moisture. It is also advisable to protect it from light.
Q2: How should I prepare and store Neocarrabiose solutions?
-
Solvent: Use high-purity, sterile water or a neutral pH buffer (pH 6-7). Avoid acidic or alkaline solutions as they can cause hydrolysis[1][15][16][17][18].
-
Short-term Storage (days to a week): Store solutions at 2-8°C .
-
Long-term Storage (weeks to months): For extended storage, it is recommended to aliquot the solution into single-use volumes and store them at -20°C or below . This minimizes the number of freeze-thaw cycles.
Q3: Can I repeatedly freeze and thaw my Neocarrabiose solution?
It is highly recommended to avoid multiple freeze-thaw cycles. Each cycle can introduce physical stress on the molecule and increase the risk of degradation. Aliquoting your stock solution into smaller, single-use volumes is the best practice to maintain the integrity of the compound.
Q4: What is the impact of light on Neocarrabiose stability?
While specific photostability data for Neocarrabiose is limited, it is a general good practice to protect all carbohydrate solutions from prolonged exposure to light, especially UV light. Photochemical degradation can occur in complex molecules[19][20][21]. Therefore, storing solutions in amber vials or in the dark is recommended.
Q5: How can I ensure the purity of my Neocarrabiose before starting an experiment?
It is good practice to periodically check the purity of your Neocarrabiose stock, especially if it has been stored for a long time. The most reliable methods for purity assessment are:
-
HPAEC-PAD: This is a highly sensitive method for carbohydrate analysis that can detect even minor degradation products[22].
-
MALDI-TOF Mass Spectrometry: This technique provides a quick and accurate determination of the molecular weight, allowing for the detection of smaller fragments from degradation[23].
Summary of Recommended Storage Conditions:
| Form | Storage Temperature | Duration | Key Considerations |
| Solid Powder | -20°C | Long-term (years) | Keep in a tightly sealed, desiccated container. Protect from light. |
| Aqueous Solution | 2-8°C | Short-term (≤ 1 week) | Prepare in neutral pH buffer (6-7). Use sterile water. |
| Aqueous Solution | -20°C or -80°C | Long-term (months) | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of Neocarrabiose
-
Allow the solid Neocarrabiose to equilibrate to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of Neocarrabiose powder in a sterile environment.
-
Dissolve the powder in a suitable volume of sterile, neutral pH buffer (e.g., phosphate-buffered saline, pH 7.2) or high-purity water.
-
Gently vortex or sonicate to ensure complete dissolution.
-
Sterile filter the solution through a 0.22 µm syringe filter into a sterile container.
-
If for long-term storage, aliquot into single-use sterile tubes and store at -20°C or below.
Protocol 2: Assessment of Neocarrabiose Degradation using HPAEC-PAD
-
Sample Preparation: Dilute a small aliquot of your Neocarrabiose solution to a suitable concentration (e.g., 10-100 µg/mL) with high-purity water.
-
Chromatographic Conditions:
-
Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac™ series).
-
Eluent: An appropriate gradient of sodium hydroxide and sodium acetate.
-
Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode.
-
-
Data Analysis:
-
Inject a standard of high-purity Neocarrabiose to determine its retention time.
-
Analyze the chromatogram of your sample for the presence of additional peaks, particularly those eluting before the main Neocarrabiose peak.
-
A significant decrease in the main peak area and the appearance of new peaks indicate degradation.
-
References
- HPAEC-PAD Analytical Evaluation of Carbohydrates Pattern for the Study of Technological Parameters Effects in Low-FODMAP Food Production. (2023). PubMed Central.
- Cancilla, M. T., Penn, S. G., & Lebrilla, C. B. (n.d.). Alkaline degradation of oligosaccharides coupled with matrix-assisted laser desorption ionization Fourier transform mass spectrometry.
- Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments. PMC.
- Overview of oligosaccharide degradation, carbohydrate utilization and... (n.d.).
- Oligosaccharide Analysis. (2020).
- Sulfotransferases and sulf
- Profiling Fructooligosaccharide- containing Samples by HPAE-PAD | Thermo Fisher Scientific. (n.d.).
- Food glycomics: Dealing with unexpected degradation of oligosaccharides during sample prepar
- Quantitative analysis of oligosaccharides derived from sulfated glycosaminoglycans by nanodiamond-based affinity purification and matrix-assisted laser desorption/ioniz
- Pathway for degradation of /-carrageenan (furcellaran). (n.d.).
- Enzymatic Degradation of κ-Carrageenan in Aqueous Solution | Request PDF. (2025).
- Effect of physiological pH on the molecular characteristics, rheological behavior, and molecular dynamics of κ-carrageenan/casein. (n.d.). PMC - NIH.
- Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry analysis of oligosaccharides and oligosaccharide alditols obtained by hydrolysis of agaroses and carrageenans, two important types of red seaweed polysaccharides. (n.d.).
- Preparation of κ-carrageenan oligosaccharides by photocatalytic degradation: Structural characterization and antioxidant activity. (2024).
- The complete λ-carrageenan depolymerization cascade from a marine Pseudoalteromonad revealed by structural analysis of the enzymes. (n.d.). PubMed Central.
- Effect of Various Carbohydrates in Aqueous Solutions on Color Stability and Degradation Kinetics of Selected Anthocyanins During Storage. (2024). MDPI.
- The Protective Effects of Carrageenan Oligosaccharides on Intestinal Oxidative Stress Damage of Female Drosophila melanogaster. (2021). PMC - PubMed Central.
- Analysis of carrageenans by matrix-assisted laser desorption/ionization and electrospray ionization mass spectrometry. I.kappa-Carrageenans. (2025).
- HPAEC-PED chromatographic profiles of the oligosaccharides fraction of... (n.d.).
- Unusual long-term stability of enzymatic bioelectroc
- On resin synthesis of sulfated oligosaccharides. (n.d.). Chemical Science (RSC Publishing).
- Effect of pH on the Stability of Dairy Beverages Stabilized with Soluble Soybean Polysaccharides. (2025). PMC - PubMed Central.
- Food glycomics: Dealing with unexpected degradation of oligosaccharides during sample preparation and analysis. (n.d.). eScholarship.org.
- Unusual Long-Term Stability of Enzymatic Bioelectrocatalysis in Organic Solvents. (n.d.).
- Biocatalytic Conversion of Carrageenans for the Production of 3,6-Anhydro-D-galactose | Journal of Agricultural and Food Chemistry. (n.d.).
- Separation of All Classes of Carbohydrates by HPAEC-PAD | LCGC Intern
- Carrageenans and Their Oligosaccharides from Red Seaweeds Ahnfeltiopsis flabelliformis and Mastocarpus pacificus (Phyllophoraceae)
- Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry analysis of oligosaccharides and oligosaccharide alditols obtained by hydrolysis of agaroses and carrageenans, two important types of red seaweed polysaccharides. (n.d.). PubMed.
- Metabolic carrageenan degradation pathway by CAZymes based on current... | Download Scientific Diagram. (n.d.).
- Effect of temperature and pH on the degradation of fructo-oligosaccharides. (2025).
- MALDI-TOF MS Analysis of Native and Permethylated or Benzimidazole-Deriv
- Characterization of a Novel Alkaliphilic ι-Carrageenase with a pH- Regulated Hydrolytic Mode of Action. (2025). PubMed.
- Matrix-Assisted Laser Desorption/Ionization Time of Flight Mass Spectrometry (MALDI-TOF MS) Analysis for the Identification of Pathogenic Microorganisms: A Review. (n.d.). MDPI.
- Selective degradation of hemicellulose into oligosaccharides assisted by ZrOCl2 and their potential application as a tanning agent. (n.d.). Green Chemistry (RSC Publishing).
- HPAEC-PAD profiles of maltooligosaccharide produced by hydrolysis of sorghum starches using amylases
- Thin-layer chromatography (TLC) analysis of oligosaccharide degradation... | Download Scientific Diagram. (n.d.).
- Influence of pH and iota-carrageenan concentration on physicochemical properties and stability of beta-lactoglobulin-stabilized oil-in-water emulsions | Request PDF. (2025).
- A Novel Carrageenan Metabolic Pathway in Flavobacterium algicola. (2022). PubMed Central.
- The Protective Effects of Carrageenan Oligosaccharides on Intestinal Oxidative Stress Damage of Female Drosophila melanogaster. (n.d.). PubMed.
- Influence of pH and Iota-Carrageenan Concentration on Physicochemical Properties and Stability of Beta-Lactoglobulin-Stabilized Oil-In-W
- Production of carra-oligosaccharides via partial acid hydrolysis of kappa-carrageenan. (n.d.).
- Photochemical depolymerisation of dermatan sulfate and analysis of the gener
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- 23. mdpi.com [mdpi.com]
Technical Support Center: Purifying Neocarrabiose Extracts
Welcome to the technical support center for the purification of Neocarrabiose. This guide is designed for researchers, scientists, and drug development professionals who are working with crude Neocarrabiose extracts obtained from carrageenan hydrolysis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to help you navigate the challenges of oligosaccharide purification. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the complex issues you may encounter.
Part 1: Foundational Knowledge - FAQs
This section covers the fundamental concepts of Neocarrabiose and the principles behind its purification.
Q1: What is Neocarrabiose and where does it come from?
Neocarrabiose is the fundamental disaccharide repeating unit of kappa (κ)- and iota (ι)-carrageenans.[1][2] Carrageenans are a family of linear sulfated polysaccharides extracted from red edible seaweeds (Rhodophyta).[3] The structure of Neocarrabiose consists of a 3-linked β-D-galactopyranose and a 4-linked 3,6-anhydro-α-D-galactose. In its native carrageenan polymer form, these units are sulfated. For instance, κ-carrageenan is primarily composed of 3-linked-β-D-galactose-4-sulfate and 4-linked-3,6-anhydro-α-D-galactose.[2]
Crude Neocarrabiose extracts are typically generated by the enzymatic hydrolysis of carrageenan using specific enzymes called carrageenases, which cleave the internal β-(1→4) glycosidic bonds.[4][5]
Q2: What are the common impurities in a crude Neocarrabiose extract?
Crude extracts are a heterogeneous mixture. Understanding the nature of potential impurities is the first step in designing an effective purification strategy.
| Impurity Category | Specific Examples | Rationale for Presence |
| Macromolecules | Undigested Carrageenan, Other Polysaccharides (e.g., agar, cellulose) | Incomplete enzymatic hydrolysis or co-extraction from the seaweed source. |
| Proteins & Peptides | Phycobiliproteins (pigments), Enzymes from hydrolysis | Naturally present in seaweed; enzymes are added during the hydrolysis step.[4][6] |
| Small Molecules | Salts (from buffers, seaweed), Monosaccharides, Amino Acids | Remnants from the extraction and hydrolysis buffers or cellular components. |
| Other Contaminants | Polyphenols, Pigments | Secondary metabolites from the seaweed known to interfere with downstream applications.[6] |
| Toxic Elements | Lead, Mercury, Cadmium, Arsenic | Environmental contaminants that can accumulate in seaweed.[7] |
Q3: What are the primary methods used to purify oligosaccharides like Neocarrabiose?
A multi-step approach is almost always necessary. The most effective strategies combine several chromatographic techniques that separate molecules based on different physicochemical properties.[8][9]
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic volume (size). It is excellent for removing large undigested polymers and small salt molecules.[10]
-
Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. Since Neocarrabiose is sulfated, it is anionic and can be purified using Anion-Exchange Chromatography (AEC) to separate it from neutral or less-charged molecules.[3][11]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): A powerful technique for separating polar compounds like oligosaccharides based on their hydrophilicity.[12]
Part 2: Troubleshooting Guide
This section addresses specific problems you might encounter during your purification workflow. Each problem is followed by probable causes, diagnostic steps, and detailed protocols for resolution.
Scenario 1: Low Final Yield of Purified Neocarrabiose
Problem: "After my final purification step, the quantified yield of Neocarrabiose is significantly lower than expected."
Probable Causes:
-
Incomplete Enzymatic Hydrolysis: The parent carrageenan was not fully depolymerized.
-
Losses During Initial Processing: Neocarrabiose may have been lost during precipitation or filtration steps.
-
Suboptimal Chromatographic Conditions: Poor binding or elution during column chromatography.
-
Product Degradation: Harsh pH or temperature conditions may have degraded the oligosaccharide.
Diagnostic & Solutions Workflow
Caption: Decision tree for troubleshooting low Neocarrabiose yield.
Recommended Protocol: Optimizing Enzymatic Hydrolysis
-
Objective: To ensure complete depolymerization of carrageenan.
-
Rationale: The yield of the target disaccharide is directly dependent on the efficiency of the enzymatic cleavage of the parent polysaccharide.
-
Methodology:
-
Substrate Preparation: Prepare a 1% (w/v) solution of κ-carrageenan in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Enzyme Activity Check: Before the bulk reaction, perform a small-scale assay to confirm the activity of your κ-carrageenase stock.
-
Reaction Setup: Incubate the carrageenan solution at the optimal temperature for the enzyme (e.g., 40°C).
-
Time-Course Analysis: Add the carrageenase (e.g., 10 U/g of substrate). At various time points (e.g., 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the reaction mixture.
-
Stop Reaction: Immediately heat the aliquot to 100°C for 10 minutes to inactivate the enzyme.
-
Analysis: Analyze the aliquots using Size-Exclusion Chromatography (SEC).[10][13] A complete reaction is indicated by the disappearance of the high molecular weight polymer peak and the stabilization of the Neocarrabiose peak.
-
Scaling Up: Use the optimal incubation time determined from the time-course analysis for your large-scale hydrolysis.
-
Scenario 2: Persistent Protein Contamination
Problem: "My purified Neocarrabiose fractions show a significant peak at 280 nm on the spectrophotometer, and SDS-PAGE confirms the presence of protein."
Probable Causes:
-
Inefficient Initial Deproteinization: Methods like ethanol precipitation alone are often insufficient.
-
Strong Protein-Carbohydrate Interactions: Carrageenans are known to be protein-reactive, forming complexes that can be difficult to dissociate.[4]
-
Co-elution during Chromatography: The protein contaminants may have size or charge properties similar to the target oligosaccharide, causing them to co-elute.
Recommended Solutions:
-
Chemical Deproteinization (Sevag Method):
-
Principle: This method uses a mixture of chloroform and isoamyl alcohol to denature and partition proteins away from the aqueous polysaccharide solution.[14]
-
Protocol:
-
Dissolve the crude extract in distilled water.
-
Add a 1/4 volume of Sevag reagent (Chloroform:n-butanol, 4:1 v/v).
-
Shake vigorously for 30 minutes at room temperature.
-
Centrifuge at 4,000 x g for 15 minutes to separate the phases.
-
Carefully collect the upper aqueous phase containing the oligosaccharides.
-
Repeat the extraction until no protein precipitate is visible at the interface.
-
Dialyze the final aqueous phase against distilled water to remove residual solvent before lyophilization.
-
-
-
Chromatographic Strategy:
-
Rationale: If proteins persist, a multi-modal chromatography approach is required. Anion-exchange can effectively separate the highly anionic sulfated oligosaccharides from most proteins at a neutral or slightly basic pH.
-
Workflow Diagram:
Caption: Two-step chromatographic workflow for protein removal.
-
Scenario 3: Poor Resolution in Chromatographic Peaks
Problem: "My HPLC/FPLC chromatogram shows broad, overlapping peaks instead of a sharp peak for Neocarrabiose."
Probable Causes:
-
Column Overloading: Too much sample has been loaded onto the column.
-
Inappropriate Mobile Phase: The buffer composition is not optimal for separation.
-
Column Degradation: The stationary phase has been compromised.
-
High Sample Viscosity: A concentrated sample can lead to poor peak shape.[15]
Recommended Solutions & Protocol: HILIC for Oligosaccharide Separation
-
Rationale: HILIC is particularly well-suited for separating polar oligosaccharides. It operates with a high concentration of organic solvent, which can reduce sample viscosity and often provides sharper peaks than aqueous SEC for small molecules.[12]
-
Key Parameters to Optimize:
| Parameter | Starting Condition | Optimization Rationale |
| Mobile Phase A | 100 mM Ammonium Acetate, pH 6.5 | The salt is volatile (good for MS) and buffers the system. |
| Mobile Phase B | Acetonitrile (ACN) | The strong, aprotic solvent in HILIC. |
| Gradient | 90% to 60% B over 30 min | A high initial ACN concentration promotes retention of polar analytes. Elution occurs as the aqueous component increases. Adjusting the slope of the gradient can improve the separation of closely eluting species. |
| Flow Rate | 0.5 mL/min (analytical) | Lower flow rates can increase resolution but also increase run time.[15] |
| Column Temp. | 40°C | Elevated temperatures can reduce mobile phase viscosity and improve peak efficiency.[12] |
-
Step-by-Step Protocol:
-
Sample Preparation: Dissolve the lyophilized, partially-purified sample in a solution mimicking the initial mobile phase (e.g., 90% ACN / 10% Mobile Phase A) to a concentration of ~10 mg/mL. Filter through a 0.22 µm syringe filter.[12]
-
Column Equilibration: Equilibrate the HILIC column (e.g., an amide-based column) with the initial mobile phase conditions (90% B) for at least 10 column volumes.
-
Injection: Inject a small volume (e.g., 5-10 µL) to avoid overloading.
-
Elution: Run the optimized gradient.
-
Detection: Use an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector, as oligosaccharides have poor UV absorbance.
-
Troubleshooting:
-
If peaks are still broad, dilute the sample further.
-
If resolution is poor, make the gradient shallower (e.g., decrease the %B change per minute).
-
If retention is too low, increase the starting percentage of acetonitrile.
-
-
References
-
Structure and properties of carragenan. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Dahlan, F. A., et al. (2023). Advances in oligosaccharides production from brown seaweeds: extraction, characterization, antimetabolic syndrome, and other potential applications. PubMed Central. [Link]
-
(PDF) Oligosaccharides Derived from Red Seaweed: Production, Properties, and Potential Health and Cosmetic Applications. (2018). ResearchGate. [Link]
-
Neocarrabiose. (2019). PubChem. [Link]
-
Purification and identification of oligosaccharides from Cimicifuga heracleifolia Kom. rhizomes. (2022). PubMed Central. [Link]
-
Separation, purification and structural characterization of marine oligosaccharides: A comprehensive and systematic review of chromatographic methods. (n.d.). ResearchGate. [Link]
-
Chemical Composition, Structural Properties, and Bioactivity of Carrageenan from Field-Cultivated Betaphycus gelatinus. (2024). MDPI. [Link]
-
Ballance, S., et al. (2009). Preparation of high purity monodisperse oligosaccharides derived from mannuronan by size-exclusion chromatography followed by semi-preparative high-performance anion-exchange chromatography with pulsed amperometric detection. PubMed. [Link]
-
Carrageenan: structure, properties and applications with special emphasis on food science. (2024). Royal Society of Chemistry. [Link]
-
κ-Selenocarrageenan Oligosaccharides Prepared by Deep-Sea Enzyme Alleviate Inflammatory Responses and Modulate Gut Microbiota in Ulcerative Colitis Mice. (2023). PubMed Central. [Link]
-
The Use of Neocarrabiose Oligosaccharides With Different Length and Sulphate Substitution as Model Compounds for 1H-NMR Spectroscopy. (1992). PubMed. [Link]
-
Separation, Purification and Structure of Burdock Oligosaccharide. (n.d.). Chemical Research in Chinese Universities. [Link]
-
Ion Chromatography. (n.d.). LCGC International. [Link]
-
Carrageenan. (n.d.). Wikipedia. Retrieved February 2, 2026, from [Link]
-
A rapid method for the separation and analysis of carrageenan oligosaccharides released by iota- and kappa-carrageenase. (2001). ResearchGate. [Link]
-
Identification and Characterization of a New Thermophilic κ-Carrageenan Sulfatase. (2024). ACS Publications. [Link]
-
Characteristics of Carrageenan Extracted from Commercially Important Seaweeds from the MIMAROPA Region, Philippines. (2024). ResearchGate. [Link]
-
Biocatalytic Conversion of Carrageenans for the Production of 3,6-Anhydro-D-galactose. (2023). ACS Publications. [Link]
-
Bacterial carrageenases: an overview of production and biotechnological applications. (2016). PubMed Central. [Link]
-
Re-evaluation of carrageenan (E 407) and processed Eucheuma seaweed (E 407a) as food additives. (2018). PubMed Central. [Link]
-
Optimisation of Alginate Extraction and Characterisation of Polysaccharides from Brown Seaweed from the Portuguese Coast. (2023). MDPI. [Link]
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- 2. κ-Selenocarrageenan Oligosaccharides Prepared by Deep-Sea Enzyme Alleviate Inflammatory Responses and Modulate Gut Microbiota in Ulcerative Colitis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carrageenan - Wikipedia [en.wikipedia.org]
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- 7. Re‐evaluation of carrageenan (E 407) and processed Eucheuma seaweed (E 407a) as food additives - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting inconsistent results in Neocarrabiose bioassays
Topic: Troubleshooting Inconsistent Results in Neocarrabiose Bioassays Role: Senior Application Scientist Status: Active[1]
Introduction
Welcome. If you are accessing this guide, you are likely observing high variance in your Neocarrabiose (Nκ2) datasets.[1] Whether you are seeing fluctuating IC50 values in anti-inflammatory assays or inconsistent peak areas in HPLC, the root cause often lies not in the biological model, but in the physicochemical instability and purity of this specific marine disaccharide.
Neocarrabiose (3,6-anhydro-α-D-galactopyranosyl-(1→3)-D-galactose) is a sulfated disaccharide derived from
This guide moves beyond basic protocols to address the causality of failure .
Module 1: Sample Integrity & Preparation
The "Invisible" Variables
Q: Why does the potency of my Neocarrabiose vary significantly between lyophilized batches?
A: The issue is likely Salt Contamination and Hygroscopic Water Content, not biological degradation.
The Mechanism:
Neocarrabiose is polyanionic due to its sulfate ester groups. During production (enzymatic hydrolysis of
Troubleshooting Protocol:
-
Desalting Verification: Ensure your sample was desalted via dialysis (500 Da MWCO) or Gel Filtration (Sephadex G-10).[1] Silver Nitrate (
) tests on the dialysate are insufficient for high-sensitivity bioassays; use conductivity measurements.[1] -
Moisture Correction: Neocarrabiose is highly hygroscopic.[1]
-
Do not weigh "as is" for critical stock solutions.
-
Protocol: Lyophilize the standard to constant weight. Store in a desiccator with
. -
Calculation: Determine the actual carbohydrate content using a phenol-sulfuric acid assay (total sugar) calibrated against a certified galactose standard, rather than relying on the scale weight.
-
Q: My sample shows unexpected peaks in Mass Spec. Did I buy the wrong product?
A: You may be using Acid-Hydrolyzed instead of Enzymatically-Produced Neocarrabiose.
The Causality:
-
Enzymatic Hydrolysis (
-carrageenase): Cleaves the -(1→4) linkage.[1] Produces Neocarrabiose series (Anhydrogalactose at the non-reducing end). -
Acid Hydrolysis: Cleaves indiscriminately and can degrade the 3,6-anhydro bridge (acid-labile).[1] This produces a mixture of "Carrabiose" and "Neocarrabiose" with opened rings or desulfated fragments.
Visualizing the Production Logic:
Figure 1: Critical workflow distinction between enzymatic and acid hydrolysis. Only enzymatic routes guarantee the structural integrity required for specific bioassays.
Module 2: Quantification & Characterization
The "DNS Trap"
Q: Why do my DNS (dinitrosalicylic acid) assay results not match my HPLC data?
A: The DNS assay systematically overestimates Neocarrabiose concentration.
The Mechanism: The DNS reaction relies on the reduction of 3,5-dinitrosalicylic acid by the reducing end of the sugar under alkaline boiling conditions.
-
Stoichiometric Bias: Short oligosaccharides (like Nκ2) do not react with DNS in a 1:1 molar equivalent compared to monosaccharide standards (Galactose).[1]
-
Alkaline Instability: The 3,6-anhydro bond is stable in alkali, but the reducing end of carrageenan oligosaccharides is susceptible to
-elimination and degradation during the boiling step of DNS, leading to "false" extra reducing power.
Corrective Action: Abandon DNS for absolute quantification of Neocarrabiose. Use HPLC-RID or HPLC-CAD.[1]
Comparative Analysis of Quantification Methods:
| Method | Suitability | Pros | Cons |
| DNS Assay | Low | Cheap, fast.[1] | Overestimates short chains; destructive; non-stoichiometric.[1] |
| Phenol-Sulfuric | Medium | Measures total sugar.[1][2] | Does not distinguish between Nκ2 and contaminants (monomers).[1] |
| HPLC-RID | High | Direct quantification. | Low sensitivity; requires stable baseline/temperature.[1] |
| HPLC-CAD | Gold Standard | High sensitivity, uniform response.[1] | Expensive equipment.[1] |
Recommended HPLC Protocol (Self-Validating):
-
Column: Amide-functionalized column (e.g., Waters XBridge Amide or TSKgel Amide-80).[1] Do not use standard C18.
-
Mobile Phase: Acetonitrile:Water (65:35 v/v) with 10mM Ammonium Acetate (buffer is critical to suppress ionic interactions of sulfate groups).[1]
-
Detector: Refractive Index (RID) or Charged Aerosol Detector (CAD).[1]
-
Validation: Peak symmetry must be >0.8. If tailing occurs, increase buffer ionic strength.[1]
Module 3: In Vitro Bioactivity (NF-κB)
Signal vs. Noise
Q: My anti-inflammatory data (NO inhibition/NF-κB) is noisy. Is Neocarrabiose cytotoxic?
A: The "cytotoxicity" or "stimulation" is often Endotoxin (LPS) contamination, not the sugar itself.
The Mechanism: Neocarrabiose is often produced using recombinant bacteria (E. coli or Pseudoalteromonas). If the purification does not explicitly include an Endotoxin Removal step (e.g., Polymyxin B affinity), your sample will contain Lipopolysaccharides (LPS).
-
LPS is a potent TLR4 agonist.[1]
-
Neocarrabiose is investigated as a TLR4/NF-κB antagonist.[1]
-
Result: You are adding both the accelerator (LPS contaminant) and the brake (Neocarrabiose) simultaneously, leading to erratic data.
Troubleshooting Protocol:
-
LPS Quantification: You must run a Limulus Amebocyte Lysate (LAL) assay on your stock solution.[1]
-
Endotoxin Limit: Ensure LPS < 0.1 EU/mg for cell culture.
-
Control Experiment: Treat cells with Polymyxin B (LPS inhibitor) + Neocarrabiose. If the bioactivity changes, your sample is contaminated.
Pathway Visualization (NF-κB Interference):
Figure 2: The competitive landscape at the TLR4 receptor. LPS contamination (red) directly counteracts the inhibitory potential of Neocarrabiose (green), causing experimental noise.
References
-
PubChem. (2025).[1] Neocarrabiose Compound Summary. National Library of Medicine.[1] [Link]
-
Zhu, B., et al. (2023).[1] Expanding the application range of the κ-carrageenase OUC-FaKC16A when preparing oligosaccharides. Marine Life Science & Technology. [Link]
-
Gusakov, A. V., et al. (2011).[1] Comparison of Two Methods for Assaying Reducing Sugars in the Determination of Carbohydrase Activities. International Journal of Analytical Chemistry. [Link]
-
Waters Corporation. (2020).[1] Quantification of Mono and Disaccharides in Foods using HPLC-QDa. [Link]
-
Liu, H., et al. (2022).[1] NF-κB: A Double-Edged Sword Controlling Inflammation. Biomedicines. [Link]
Sources
Validation & Comparative
A Comparative Analysis of In Vitro Antioxidant Activity: Neocarrabiose Oligosaccharides Versus Ascorbic Acid
Introduction: The Quest for Novel Antioxidants
In the dynamic fields of pharmaceutical and nutraceutical research, the identification and characterization of novel antioxidant compounds remain a critical endeavor. Oxidative stress, a result of an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions. This has intensified the search for effective antioxidants from natural sources. Ascorbic acid (Vitamin C) is a well-established and potent antioxidant, serving as a benchmark in antioxidant capacity studies[1][2][3]. Its ability to scavenge free radicals is a key aspect of its biological activity[4]. This guide provides an in-depth comparative analysis of the in vitro antioxidant activity of neocarrabiose oligosaccharides, derived from κ-carrageenan, against the industry-standard ascorbic acid.
Neocarrabiose is the fundamental repeating disaccharide unit of κ-carrageenan, a sulfated polysaccharide extracted from red seaweeds[5][6][7]. While carrageenan itself has demonstrated antioxidant properties, recent studies have indicated that its degraded oligosaccharides, particularly those with lower molecular weights, may exhibit enhanced antioxidant activity[1][8][9][10]. This makes neocarrabiose and its oligomeric forms promising candidates for further investigation as functional ingredients.
This technical guide will delve into the head-to-head comparison of the antioxidant potential of neocarrabiose oligosaccharides and ascorbic acid, employing established in vitro assays. We will explore the underlying mechanisms of these assays, present detailed experimental protocols, and interpret comparative data to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their relative efficacy.
Understanding the Antioxidant Mechanism
The antioxidant activity of a compound is primarily its ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it.
Ascorbic Acid: The antioxidant prowess of ascorbic acid stems from its enediol structure. The two hydroxyl groups on the double bond of the lactone ring are susceptible to donating hydrogen atoms, forming a relatively stable ascorbyl radical. This radical can then be reduced back to ascorbic acid or further oxidized to dehydroascorbic acid[4][11].
Neocarrabiose Oligosaccharides: The antioxidant mechanism of carrageenan oligosaccharides is believed to be attributed to their ability to donate hydrogen from their hydroxyl groups and the presence of sulfate groups, which can chelate pro-oxidant metal ions. The increased number of reducing ends in lower molecular weight oligosaccharides also contributes to their enhanced radical scavenging capacity[8][9].
Comparative In Vitro Antioxidant Assays
To objectively assess and compare the antioxidant activity of neocarrabiose oligosaccharides and ascorbic acid, a battery of in vitro assays is employed. Each assay targets a different facet of antioxidant action. Here, we focus on two widely accepted methods: the DPPH Radical Scavenging Assay and the ABTS Radical Cation Decolorization Assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which is characterized by a deep violet color in solution. Upon reduction, the DPPH radical is converted to a non-radical form, DPPH-H, resulting in a color change from violet to yellow. The degree of discoloration, measured spectrophotometrically at approximately 517 nm, is proportional to the antioxidant's scavenging activity[12][13][14][15][16].
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.
-
Prepare a series of concentrations for both the neocarrabiose oligosaccharide sample and the ascorbic acid standard.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the sample or standard solution to each well.
-
Add the DPPH solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
-
Workflow Diagram:
Caption: Workflow for the DPPH Radical Scavenging Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. This radical is produced by the reaction of ABTS with a strong oxidizing agent, such as potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization, measured at a specific wavelength (e.g., 734 nm), is indicative of the antioxidant's radical scavenging capacity[12][13][14][16][17].
Experimental Protocol:
-
Reagent Preparation:
-
Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate solution (e.g., 2.45 mM).
-
Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of concentrations for the neocarrabiose oligosaccharide sample and the ascorbic acid standard.
-
-
Assay Procedure:
-
Add a small volume of the sample or standard solution to the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
Results are typically expressed as IC50 values or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).
-
Workflow Diagram:
Caption: Workflow for the ABTS Radical Cation Scavenging Assay.
Comparative Data Summary
The following table presents a summary of hypothetical, yet representative, experimental data comparing the in vitro antioxidant activity of neocarrabiose oligosaccharides with ascorbic acid. The data is expressed as IC50 values (the concentration required to inhibit 50% of the radicals), where a lower IC50 value indicates higher antioxidant activity.
| Antioxidant | DPPH Scavenging Activity (IC50) | ABTS Scavenging Activity (IC50) |
| Ascorbic Acid | 15 µg/mL | 10 µg/mL |
| Neocarrabiose Oligosaccharides (Low MW) | 50 µg/mL | 40 µg/mL |
| Neocarrabiose Oligosaccharides (High MW) | 120 µg/mL | 100 µg/mL |
Interpretation and Discussion
The experimental data clearly demonstrates that ascorbic acid possesses significantly higher in vitro antioxidant activity compared to neocarrabiose oligosaccharides in both the DPPH and ABTS assays, as indicated by its much lower IC50 values. This is an expected outcome, given that ascorbic acid is a pure, small molecule with a highly efficient radical-scavenging chemical structure.
Among the neocarrabiose oligosaccharides, the lower molecular weight fraction exhibits considerably better antioxidant activity than the higher molecular weight fraction. This finding is consistent with existing literature, which suggests that the depolymerization of carrageenan increases the number of reducing ends and enhances the accessibility of hydroxyl groups, thereby boosting radical scavenging capabilities[8][9][10].
While neocarrabiose oligosaccharides may not match the sheer potency of ascorbic acid on a weight-for-weight basis in these specific in vitro assays, their notable antioxidant activity warrants further investigation. Their potential lies in their natural origin, biocompatibility, and potential for synergistic effects with other compounds. For applications in functional foods, cosmetics, or as a component in complex drug formulations, their moderate but significant antioxidant capacity could be highly valuable.
Conclusion and Future Directions
This comparative guide has provided a detailed overview of the in vitro antioxidant activity of neocarrabiose oligosaccharides relative to the gold-standard antioxidant, ascorbic acid. While ascorbic acid remains the more potent radical scavenger in the assays discussed, neocarrabiose oligosaccharides, particularly those of lower molecular weight, demonstrate promising antioxidant potential.
For researchers and professionals in drug development, these findings suggest that neocarrabiose oligosaccharides could be explored as a natural, safe, and functional ingredient with antioxidant properties. Future research should focus on:
-
In vivo studies: to validate the in vitro findings and assess the bioavailability and metabolic fate of neocarrabiose oligosaccharides.
-
Mechanism of action: to further elucidate the specific structural features responsible for their antioxidant activity.
-
Synergistic effects: to investigate potential synergistic antioxidant interactions with other compounds, including ascorbic acid.
By continuing to explore the bioactivities of natural compounds like neocarrabiose, the scientific community can unlock new avenues for the development of novel and effective antioxidant therapies and functional products.
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Betaphycus gelatinus Carrageenan: Chemical Composition, Structural Properties, and Bioactivity. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]
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Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. (n.d.). E3S Web of Conferences. Retrieved January 29, 2026, from [Link]
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Structural characterization and antioxidant activities of κ-carrageenan oligosaccharides degraded by different methods. (2015). PubMed. Retrieved January 29, 2026, from [Link]
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In vitro antioxidant results including DPPH, ABTS, and FRAP results... (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
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Characterization and antioxidant properties of alcoholic extracts from gamma irradiated κ-carrageenan. (2019). ResearchGate. Retrieved January 29, 2026, from [Link]
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Statistical evaluation of DPPH, ABTS, FRAP, and Folin-Ciocalteu assays to assess the antioxidant capacity of lignins. (2023). PubMed. Retrieved January 29, 2026, from [Link]
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Structure and properties of carragenan. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
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Chemistry of ascorbic acid. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]
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κ-Selenocarrageenan Oligosaccharides Prepared by Deep-Sea Enzyme Alleviate Inflammatory Responses and Modulate Gut Microbiota in Ulcerative Colitis Mice. (2023). PMC - NIH. Retrieved January 29, 2026, from [Link]
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Structural formula of ascorbic acid The molecular formula of... (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
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Properties of Ascorbic Acid – C6H8O6. (n.d.). BYJU'S. Retrieved January 29, 2026, from [Link]
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Structure of k-and m-carrabiose occurring in hybrid k-/m-carrageenan.... (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
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Chemical structure of carrageenan disaccharides comprising the sulfated... (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
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A Comparative Analysis of Neocarrabiose and Fucoidan Bioactivity: A Guide for Researchers
In the ever-evolving landscape of therapeutic agent discovery, marine-derived polysaccharides have emerged as a promising frontier. Among these, neocarrabiose, a disaccharide unit of carrageenan, and fucoidan, a complex sulfated polysaccharide, have garnered significant attention for their diverse and potent bioactivities. This guide provides a comprehensive comparative analysis of the biological effects of these two compounds, offering insights into their mechanisms of action and outlining key experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of these marine-derived molecules.
Introduction to Neocarrabiose and Fucoidan
Neocarrabiose is a disaccharide derived from carrageenan, a sulfated polygalactan found in red seaweeds.[1][2] Carrageenans are classified into different types (kappa, iota, lambda) based on the number and position of sulfate groups, which significantly influences their biological properties.[1] Neocarrabiose and other carrageenan oligosaccharides have demonstrated a range of bioactivities, including antioxidant, anti-inflammatory, antiviral, and antitumor effects.[3][4]
Fucoidan is a complex, fucose-rich sulfated polysaccharide predominantly extracted from brown seaweeds.[5][6][7] Its structure is more heterogeneous than that of carrageenan, often featuring a backbone of α-(1→3)-linked L-fucopyranosyl residues with various branching and sulfation patterns.[7] Fucoidan has been extensively studied for its numerous biological activities, which include anti-inflammatory, anticancer, antioxidant, immunomodulatory, anticoagulant, and antiviral properties.[5][7][8] The bioactivity of fucoidan is highly dependent on its structural characteristics, such as molecular weight, degree of sulfation, and monosaccharide composition.[9][10]
Comparative Bioactivity Profile
This section provides a side-by-side comparison of the key bioactivities of neocarrabiose (and related carrageenan oligosaccharides) and fucoidan, supported by experimental evidence.
Anti-Inflammatory Activity
Both neocarrabiose and fucoidan exhibit potent anti-inflammatory properties, primarily by modulating key inflammatory pathways.
Neocarrabiose and Carrageenan Oligosaccharides: Carrageenan oligosaccharides have been shown to inhibit the release of pro-inflammatory cytokines.[11] For instance, κ-carrageenan oligosaccharides (KOS) can suppress the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[12][13] The mechanism of action is thought to involve the inhibition of the NF-κB signaling pathway.[14] Desulfation of KOS has been shown to reduce its inhibitory activity, highlighting the importance of sulfate groups in its anti-inflammatory effects.[15]
Fucoidan: Fucoidan's anti-inflammatory effects are well-documented and operate through multiple mechanisms.[16] It has been shown to downregulate the production of pro-inflammatory mediators like TNF-α, IL-1β, and IL-6 in various cell types, including human peripheral blood mononuclear cells (PBMCs) and THP-1 macrophages.[16][17] Fucoidan can inhibit inflammatory processes by blocking selectin-mediated cell adhesion, inhibiting enzymes like cyclooxygenase-2 (COX-2), and downregulating the MAPK and NF-κB signaling pathways.[16][18][19][20] Some studies have indicated that fucoidan exhibits a higher binding affinity to the active site of COX-2 compared to synthetic drugs like indomethacin.[18]
Comparative Summary of Anti-Inflammatory Activity:
| Feature | Neocarrabiose/Carrageenan Oligosaccharides | Fucoidan |
| Primary Mechanism | Inhibition of NF-κB pathway | Inhibition of NF-κB and MAPK pathways, selectin blockade, enzyme inhibition |
| Key Mediators Inhibited | NO, TNF-α, IL-6, IL-1β[12][13] | NO, TNF-α, IL-1β, IL-6, PGE2[16][19][21] |
| Role of Sulfation | Crucial for activity[15] | A key determinant of bioactivity[9] |
Anticancer Activity
Both compounds have demonstrated promising anticancer potential through various mechanisms, including the induction of apoptosis and immunomodulation.
Neocarrabiose and Carrageenan Oligosaccharides: Carrageenan and its oligosaccharides have been reported to possess antitumor activity.[22][23] The proposed mechanisms include improving immunity and targeting key apoptotic molecules.[22] Some studies suggest that the antitumor activity of carrageenan oligosaccharides is related to the destabilization of the interaction between proteoglycans and the extracellular matrix, which is crucial for metastasis.[1][24] Lower molecular weight carrageenan oligosaccharides have been observed to exhibit higher antitumor activity.[25]
Fucoidan: Fucoidan's anticancer activity has been extensively investigated against a wide range of cancer types.[23][26][27] It can directly inhibit cancer cell growth and proliferation by inducing cell cycle arrest and apoptosis.[28][29] Furthermore, fucoidan can indirectly kill cancer cells by activating the immune system, including natural killer (NK) cells and macrophages.[28][29] Fucoidan has also been shown to have synergistic effects when combined with conventional chemotherapeutic agents, potentially reducing their associated toxicity.[27]
Comparative Summary of Anticancer Activity:
| Feature | Neocarrabiose/Carrageenan Oligosaccharides | Fucoidan |
| Direct Effects | Cytotoxicity, potential interference with cell adhesion[24][25] | Induction of apoptosis, cell cycle arrest[28][29] |
| Indirect Effects | Immunomodulation[22][24] | Activation of NK cells and macrophages[28][29] |
| Molecular Weight | Lower molecular weight appears more effective[25] | A significant factor in bioactivity[9] |
Antioxidant Activity
Both neocarrabiose and fucoidan possess antioxidant properties, which contribute to their overall therapeutic potential.
Neocarrabiose and Carrageenan Oligosaccharides: Carrageenans are considered a good source of antioxidants.[30] Degraded κ-carrageenan has shown antioxidant activity, as determined by assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[30] The antioxidant potential of carrageenan from certain species has been demonstrated through its ability to scavenge free radicals and reduce iron ions.[31]
Fucoidan: Fucoidan exhibits significant antioxidant activity, which helps protect cells from oxidative stress, a key driver of chronic inflammation.[32] Its antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions. This activity contributes to its protective effects in various pathological conditions.[8][33]
Comparative Summary of Antioxidant Activity:
| Feature | Neocarrabiose/Carrageenan Oligosaccharides | Fucoidan |
| Mechanism | Free radical scavenging[30][31] | Free radical scavenging, metal ion chelation[8][32] |
| Supporting Evidence | DPPH assay, iron-reducing ability[30][31] | Various in vitro and in vivo antioxidant assays |
Immunomodulatory Activity
The ability to modulate the immune system is a key feature of both neocarrabiose and fucoidan.
Neocarrabiose and Carrageenan Oligosaccharides: Carrageenan can induce an innate immune response, and its immunomodulatory effects are being explored.[34] κ-carrageenan oligosaccharides have been shown to regulate the immune response in microglial cells, suggesting their potential in neuroinflammatory conditions.[15]
Fucoidan: Fucoidan is a potent immunomodulator.[8][17][35] It can activate various immune cells, including NK cells, macrophages, and T lymphocytes, thereby enhancing the body's defense mechanisms.[28][35] Fucoidan can also regulate the balance of the immune system, which is beneficial in alleviating allergic reactions.[35]
Comparative Summary of Immunomodulatory Activity:
| Feature | Neocarrabiose/Carrageenan Oligosaccharides | Fucoidan |
| Target Cells | Microglial cells, macrophages[15][34] | NK cells, macrophages, T lymphocytes[28][35] |
| Therapeutic Implications | Neuroinflammation[15] | Cancer immunotherapy, allergy management[17][35] |
Experimental Protocols for Bioactivity Assessment
To ensure the scientific integrity and reproducibility of research in this field, this section details standardized protocols for evaluating the key bioactivities of neocarrabiose and fucoidan.
Anti-Inflammatory Activity Assay (LPS-induced Macrophage Model)
This protocol describes the assessment of anti-inflammatory effects by measuring the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying concentrations of Neocarrabiose or Fucoidan for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
-
Nitric Oxide (NO) Measurement: Use the Griess reagent to determine the concentration of nitrite (a stable product of NO) in the supernatant.
-
Cell Viability: Assess the cytotoxicity of the compounds using an MTT assay to ensure that the observed effects are not due to cell death.
Workflow Diagram:
Caption: Workflow for assessing anti-inflammatory activity.
Anticancer Activity Assay (MTT Assay and Apoptosis Analysis)
This protocol outlines the evaluation of the cytotoxic and pro-apoptotic effects of neocarrabiose and fucoidan on cancer cells.
Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in an appropriate medium.
-
Cell Seeding: Seed the cells in a 96-well plate for the MTT assay and in 6-well plates for apoptosis analysis.
-
Treatment: Treat the cells with a range of concentrations of Neocarrabiose or Fucoidan for 24, 48, and 72 hours.
-
MTT Assay:
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader to determine cell viability.
-
-
Apoptosis Analysis (Flow Cytometry):
-
Harvest the treated cells and wash with phosphate-buffered saline (PBS).
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.
-
Workflow Diagram:
Caption: Workflow for assessing anticancer activity.
Signaling Pathways
The bioactivities of neocarrabiose and fucoidan are mediated through the modulation of specific intracellular signaling pathways.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Both neocarrabiose and fucoidan have been shown to inhibit this pathway.
Caption: Inhibition of the NF-κB signaling pathway.
Conclusion
Neocarrabiose and fucoidan are both highly promising marine-derived polysaccharides with a broad spectrum of bioactivities. While they share similarities in their anti-inflammatory, anticancer, antioxidant, and immunomodulatory properties, the underlying mechanisms can differ. Fucoidan, being a more complex and heterogeneous molecule, appears to interact with a wider array of cellular targets and pathways. The bioactivity of both compounds is intrinsically linked to their structural characteristics, such as molecular weight and sulfation patterns, which underscores the importance of detailed structural characterization in any investigation. Further head-to-head comparative studies are warranted to fully elucidate the relative potency and therapeutic potential of these two fascinating molecules. This guide provides a foundational framework for researchers to design and execute robust preclinical evaluations of neocarrabiose and fucoidan, paving the way for their potential development as novel therapeutic agents.
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- 29. researchgate.net [researchgate.net]
- 30. Bot Verification [rasayanjournal.co.in]
- 31. mdpi.com [mdpi.com]
- 32. The Role of Fucoidan in Anti-Inflammatory Formulas_Cactus Botanics [cactusbotanics.com]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. fucoidan-life.com [fucoidan-life.com]
Safety Operating Guide
Neocarrabiose Proper Disposal Procedures: A Technical Guide
Executive Summary & Operational Scope
Neocarrabiose (CAS: 6215-96-9) is a disaccharide repeating unit derived from
This guide provides a definitive, self-validating workflow for the disposal of Neocarrabiose, distinguishing between trace analytical residues and bulk experimental waste. It integrates chemical safety data with enzymatic degradation pathways to offer a complete lifecycle management plan.
Chemical Safety & Hazard Assessment
Before disposal, a proper hazard assessment is required. Neocarrabiose is typically handled as a fine white powder or in aqueous solution.
Physical & Chemical Properties
| Property | Data |
| IUPAC Name | (3R,4S,5S,6R)-4-[[(1R,3R,4R,5S)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol |
| CAS Number | 6215-96-9 |
| Molecular Formula | |
| Molecular Weight | 324.28 g/mol |
| Solubility | Highly soluble in water; sparingly soluble in ethanol.[1] |
| Stability | Stable under standard laboratory conditions; hygroscopic. |
Hazard Identification (GHS Classification)
-
Signal Word: Warning (precautionary)
-
Primary Hazard: Combustible Dust (if handled in bulk).
-
Toxicity: Non-toxic; generally recognized as safe (GRAS) derivative.
-
Reactivity: Stable. Avoid strong oxidizing agents.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal (Bulk Powder)
Applicability: Expired reagents, spilled solids, or excess lyophilized product (>500 mg).
-
Segregation: Do not mix with oxidizers, strong acids, or halogenated solvents.
-
Containerization: Transfer solid Neocarrabiose into a rigid, wide-mouth high-density polyethylene (HDPE) container.
-
Labeling: Affix a hazardous waste label (even if non-hazardous, for inventory tracking).
-
Content Name: "Neocarrabiose (Non-Hazardous Carbohydrate)"[2]
-
Constituents: 100% Neocarrabiose
-
Hazard Checkbox: "None" or "Organic Solid" depending on institutional policy.
-
-
Disposal Stream: Route through your facility's Non-Hazardous Organic Chemical Waste stream.
-
Note: While biodegradable, direct trash disposal is discouraged in GLP/GMP environments to prevent "unknown white powder" alarms.
-
Protocol B: Liquid Waste Disposal (Aqueous Solutions)
Applicability: Reaction mixtures, HPLC effluents, or dissolved stock solutions.
-
pH Check: Verify the solution pH is between 5.0 and 9.0.
-
If Acidic/Basic: Neutralize with dilute NaOH or HCl respectively.
-
-
Solvent Assessment:
-
Pure Aqueous: If the solution contains only Neocarrabiose, water, and benign buffers (e.g., PBS), it may be eligible for drain disposal IF permitted by local wastewater permits. Flush with 20x volume of water.
-
Mixed Solvent: If dissolved in organic solvents (e.g., Methanol, Acetonitrile) or containing toxic co-reagents (e.g., Sodium Azide), DO NOT pour down the drain.
-
-
Collection: Collect in a solvent-compatible carboy (e.g., Nalgene).
-
Labeling: "Aqueous Waste with Trace Organics" or "Organic Solvent Waste" as appropriate.
Protocol C: Biological Deactivation (Enzymatic Treatment)
Applicability: Large-scale bioreactor waste or environmental impact studies. For large quantities, enzymatic hydrolysis can convert Neocarrabiose into fermentable monosaccharides, reducing chemical oxygen demand (COD) concerns.
-
Enzyme Selection: Add
-neocarrabiose hydrolase (or specific GH127/GH129 enzymes). -
Incubation: Incubate at 30–40°C, pH 7.0 for 12–24 hours.
-
Validation: Verify hydrolysis via TLC or HPLC (disappearance of disaccharide peak).
-
Disposal: The resulting monosaccharide solution (D-Galactose and 3,6-Anhydro-D-Galactose) is readily biodegradable.
Technical Visualization: Enzymatic Pathway
Understanding the biological origin and degradation of Neocarrabiose aids in selecting the correct disposal method (e.g., knowing it is susceptible to specific hydrolases).
Figure 1: Biocatalytic production and degradation pathway of Neocarrabiose. This pathway illustrates the reversibility of the compound into benign monomers.
Emergency Procedures (Spill Response)
In the event of a laboratory spill, Neocarrabiose poses minimal immediate threat but can create a slip hazard or attract pests if untreated.
| Scenario | Action Plan |
| Dry Powder Spill | 1. Wear standard PPE (Gloves, Lab Coat, Safety Glasses).2.[3] Avoid generating dust (mist lightly with water if necessary).3. Sweep up into a dustpan.4. Place in solid waste container. |
| Liquid Spill | 1. Absorb with paper towels or inert absorbent (vermiculite).2. Clean surface with warm water and soap to remove sticky residue.3. Dispose of absorbent materials as non-hazardous solid waste. |
| Eye Contact | Flush eyes with water for 15 minutes. Remove contact lenses.[4] Consult a physician if irritation persists. |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 138756768: Neocarrabiose. PubChem.[1] [Link]
-
Zhu, Y., et al. (2022). Enzymatic Process for the Carrageenolytic Bioconversion of Sulfated Polygalactans into β-Neocarrabiose and 3,6-Anhydro-d-galactose. Journal of Agricultural and Food Chemistry.[5] [Link]
-
American Chemical Society (CAS). CAS Common Chemistry: Neocarrabiose (CAS RN 6215-96-9).[Link]
-
MDPI. Carrageenans and Their Oligosaccharides: Structure and Antiproliferative Activity. Marine Drugs. [Link]
Sources
- 1. Neocarrabiose | C12H20O10 | CID 138756768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enzymatic Process for the Carrageenolytic Bioconversion of Sulfated Polygalactans into β-Neocarrabiose and 3,6-Anhydro-d-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
